3,5-Dichloro-2-methylbenzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHBIMZQVCUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3,5-Dichloro-2-methylbenzyl bromide
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-methylbenzyl bromide
Introduction
3,5-Dichloro-2-methylbenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry. As a versatile intermediate, its utility in the development of novel pharmaceuticals and complex molecules hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive overview of its characteristics, stability, and the empirical methodologies required for its accurate assessment. The protocols herein are presented from the perspective of applied science, emphasizing not just the procedure but the underlying principles that ensure data integrity and reproducibility.
Compound Identification and Structural Overview
Precise identification is the cornerstone of any chemical analysis. 3,5-Dichloro-2-methylbenzyl bromide is structurally defined by a toluene core, substituted with two chlorine atoms and a bromomethyl group.
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-3,5-dichloro-2-methylbenzene |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 257.95 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)Cl)CBr |
| CAS Number | Not readily available in public databases. Researchers should verify with their supplier. |
Core Physicochemical Properties
The physical state, thermal behavior, and solubility dictate the handling, reaction conditions, and purification strategies for any chemical compound. The data for 3,5-Dichloro-2-methylbenzyl bromide are summarized below. It is important to note that, like many benzyl halides, this compound is expected to have limited solubility in water but good solubility in common organic solvents.[1]
| Property | Value / Observation | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline solid | Similar to related substituted benzyl bromides like 3,5-Dimethylbenzyl bromide.[2] |
| Melting Point | Expected to be a sharp range for a pure sample | The melting point is a critical indicator of purity. Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5 to 1.0°C.[3][4] Impurities depress and broaden this range.[4] For comparison, 3,5-dimethylbenzyl bromide has a melting point of 37-39°C.[2] |
| Boiling Point | Decomposes upon heating at atmospheric pressure | Benzyl halides are often thermally sensitive. Vacuum distillation is typically required for purification if the compound is a liquid at or near room temperature. |
| Solubility | Soluble in ethers, chloroform, and other organic solvents.[1] Insoluble in water. | The aromatic ring and halogen substituents confer lipophilicity, while the lack of hydrogen bond-donating groups results in poor aqueous solubility. |
| Density | > 1 g/mL | Halogenated organic compounds are generally denser than water. |
Stability and Reactivity Profile
Understanding the stability and reactivity of 3,5-Dichloro-2-methylbenzyl bromide is paramount for safe handling and successful application in synthesis.
-
Lachrymatory Nature : As with most benzyl bromides, this compound is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[5][6] This property arises from its reactivity towards nucleophilic residues in proteins on the surface of the eye.
-
Corrosivity : It is classified as a corrosive material, capable of causing severe skin burns and eye damage upon contact.[7][8][9] Immediate and thorough washing is required after any exposure.
-
Reactivity with Nucleophiles : The benzylic bromide is an excellent electrophile and will readily undergo nucleophilic substitution (Sₙ2) reactions. This is the basis of its utility as a synthetic intermediate.
-
Incompatible Materials : It should be stored away from strong oxidizing agents, bases, alcohols, and amines to prevent vigorous and potentially hazardous reactions.[5] It may also be corrosive to certain metals.[7][10]
-
Moisture Sensitivity : Benzyl halides can slowly react with water (hydrolyze) to form the corresponding benzyl alcohol and hydrobromic acid.[11] Therefore, storage in a dry, tightly sealed container is essential.[6]
Safety and Handling Protocols
Given its hazardous properties, strict adherence to safety protocols is mandatory.
-
Engineering Controls : All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[6] The storage area should be designated for corrosive materials.[6]
-
Spill & Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Experimental Methodologies for Characterization
The following section details the standard operating procedures for determining the key .
Determination of Melting Point (Capillary Method)
This protocol describes the use of a standard melting point apparatus to determine the melting range, a key indicator of sample purity.
Methodology:
-
Sample Preparation : Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[12]
-
Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on the benchtop to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[12]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus (e.g., Mel-Temp).[12][13]
-
Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, perform a rapid heating run (5-10°C per minute) to get a rough estimate.[12] Allow the apparatus to cool to at least 20°C below this estimated temperature before proceeding.
-
Accurate Determination : Insert a fresh sample. Heat the block rapidly until the temperature is about 15-20°C below the estimated melting point.
-
Slow Heating : Decrease the heating rate to 1-2°C per minute.[3] This slow rate is critical to ensure thermal equilibrium between the heating block, thermometer, and the sample.
-
Record Melting Range :
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal melts completely.
-
-
Interpretation : The melting point is reported as the range T1-T2. A sharp range (≤ 2°C) is indicative of a pure compound.[4]
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[14][15]
Methodology:
-
System Preparation : Add an excess amount of 3,5-Dichloro-2-methylbenzyl bromide to several vials, each containing a precise volume of the chosen solvent (e.g., acetonitrile, ethyl acetate). The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[14]
-
Equilibration : Seal the vials securely. Place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[14][15]
-
Phase Separation : After equilibration, let the vials stand undisturbed at the constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sample Collection : Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are disturbed.
-
Filtration : Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification : Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV (see Section 5.3).
-
Calculation : Calculate the original solubility (in mg/mL or mol/L) by accounting for the dilution factor.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of 3,5-Dichloro-2-methylbenzyl bromide.[16]
Methodology:
-
Sample Preparation : Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]
-
Chromatographic System :
-
Column : A reverse-phase C18 column is a common starting point for halogenated aromatic compounds.
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is typically effective.[17] A small amount of acid (e.g., 0.1% TFA) can be added to improve peak shape.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis : Inject a small volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram.
-
Data Interpretation :
-
The main peak corresponds to 3,5-Dichloro-2-methylbenzyl bromide.
-
Any other peaks represent impurities.
-
Purity is calculated based on the relative peak areas. The percent purity is determined by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Synthesis Outline
The synthesis of 3,5-Dichloro-2-methylbenzyl bromide typically proceeds from the corresponding toluene derivative. A common and effective method is the radical bromination of 3,5-dichloro-2-methyltoluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light.[18] Alternatively, the corresponding benzyl alcohol can be converted to the bromide using reagents like triphenylphosphine and a bromine source.[19][20]
References
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Unknown. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromobenzyl bromide. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzyl bromide. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
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molecular structure and weight of 3,5-Dichloro-2-methylbenzyl bromide
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,5-Dichloro-2-methylbenzyl bromide
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized benzyl halides serve as critical electrophilic building blocks. 3,5-Dichloro-2-methylbenzyl bromide is a prime example of a sterically and electronically tuned intermediate. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, deep-dive analysis into its molecular architecture, physicochemical properties, and field-proven synthetic protocols. This guide is designed to empower researchers with the mechanistic understanding required to optimize yields and integrate this compound into complex drug discovery pipelines.
Structural and Physicochemical Profiling
Understanding the exact physicochemical parameters of a building block is the first step in predicting its reactivity. 3,5-Dichloro-2-methylbenzyl bromide (CAS RN: 1804896-64-7)[1] features a delicate balance of inductive and steric effects.
The molecular formula is C8H7BrCl2 , yielding a precise molecular weight of 253.95 g/mol [2]. The central reactivity of this molecule lies at the benzylic carbon, which is primed for nucleophilic substitution (S_N2). However, its reactivity is heavily modulated by its aromatic substituents:
-
Ortho-Methyl Group (+I Effect & Steric Hindrance): The methyl group at the C2 position donates electron density into the ring via hyperconjugation, slightly stabilizing any developing positive charge. More importantly, its proximity to the bromomethyl group restricts the Bürgi-Dunitz trajectory of incoming nucleophiles, necessitating optimized solvent choices (e.g., polar aprotic solvents like DMF) to drive S_N2 reactions.
-
Meta-Chloro Groups (-I Effect): The chlorine atoms at the C3 and C5 positions exert a strong inductive electron-withdrawing effect. This pulls electron density away from the benzylic position, increasing its electrophilicity and counteracting the electron-donating nature of the ortho-methyl group.
Table 1: Quantitative Physicochemical Summary
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-3,5-dichloro-2-methylbenzene |
| CAS Number | 1804896-64-7 |
| Molecular Formula | C8H7BrCl2 |
| Molecular Weight | 253.95 g/mol |
| SMILES String | CC1=C(Cl)C=C(Cl)C=C1CBr |
| Storage Conditions | Sealed in dry, 2-8°C, protected from light |
Mechanistic Synthesis Pathways
The synthesis of highly specific polysubstituted aromatic compounds requires strict regiocontrol[3]. To avoid complex mixtures of isomers that arise from direct radical bromination of substituted toluenes, the most reliable and field-proven route begins with the reduction of 3,5-dichloro-2-methylbenzoic acid , followed by targeted halogenation.
Fig 1: Stepwise synthetic workflow for 3,5-Dichloro-2-methylbenzyl bromide.
Step-by-Step Methodology: Synthesis & Isolation
Phase 1: Reduction to Benzyl Alcohol
-
Initiation: Suspend 1.0 equivalent of 3,5-dichloro-2-methylbenzoic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality: THF strongly coordinates with the lithium cation of LiAlH₄, enhancing the solubility and delivery of the hydride donor[3].
-
-
Reduction: Slowly add 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) at 0°C. Stir and allow to warm to room temperature over 4 hours.
-
Causality: The reduction of a carboxylic acid is highly exothermic. Strict thermal control prevents solvent boiling and potential defluorination/dechlorination side reactions.
-
-
Quenching (Self-Validating Step): Perform a Fieser workup (For every
grams of LiAlH₄, add mL H₂O, mL 15% NaOH, and mL H₂O).-
Validation: The formation of a crisp, white granular precipitate confirms the successful quenching of aluminum salts. If a gelatinous emulsion forms, the workup has failed, and product extraction will be severely hindered. Filter the granular salts to isolate 3,5-dichloro-2-methylbenzyl alcohol.
-
Phase 2: Bromination to Target Compound 4. Activation: Dissolve the isolated alcohol intermediate in anhydrous Dichloromethane (DCM) and cool to 0°C. 5. Halogenation: Add 1.1 equivalents of Phosphorus Tribromide (PBr₃) dropwise.
- Causality: PBr₃ is explicitly chosen over HBr gas. PBr₃ operates under mild conditions, converting the hydroxyl group into an excellent leaving group (a phosphite ester) prior to S_N2 attack by the bromide ion. This prevents acid-catalyzed polymerization or cleavage of the aromatic ring.
- Isolation: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
- Validation: Monitor the reaction via FTIR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C-Br stretch (~600 cm⁻¹) validates the completion of the synthesis.
Reactivity Profile in Drug Development
In drug development, 3,5-Dichloro-2-methylbenzyl bromide is primarily utilized to alkylate amines, thiols, or alcohols to build the core scaffolds of target APIs.
Fig 2: S_N2 nucleophilic substitution mechanism at the sterically hindered benzylic carbon.
Because of the ortho-methyl group, the transition state during nucleophilic attack is sterically crowded. To overcome this activation energy barrier, S_N2 reactions utilizing this bromide should be conducted in polar aprotic solvents (such as DMF or DMSO). These solvents solvate the cations of the nucleophilic salts but leave the nucleophilic anions "naked" and highly reactive, perfectly compensating for the steric hindrance of the electrophile.
Handling, Stability, and Self-Validating Protocols
As a reactive benzyl bromide, this compound acts as a lachrymator and is susceptible to hydrolysis[4].
-
Storage: Must be stored sealed in a dry environment at 2-8°C under an inert atmosphere (Nitrogen or Argon)[4].
-
Degradation Pathway: Exposure to atmospheric moisture will lead to slow hydrolysis back to 3,5-dichloro-2-methylbenzyl alcohol, releasing hydrobromic acid (HBr) as a corrosive byproduct.
-
Quality Control (QC) Validation: Before utilizing stored batches in sensitive API synthesis, validate purity via ¹H-NMR. A pristine batch will show a sharp singlet integrating to 2 protons around
4.5 ppm, corresponding to the -CH₂Br group. Any shift or splitting in this region indicates hydrolytic degradation.
References
-
PubChem (National Institutes of Health). "2-Bromo-1,3-dichloro-5-ethylbenzene | C8H7BrCl2 | CID 144625631" (Reference for exact mass and molecular weight of the C8H7BrCl2 isomer class). URL:[Link]
Sources
Predictive and Empirical Solubility Profiling of 3,5-Dichloro-2-methylbenzyl bromide in Organic Solvents
Executive Summary & Chemical Profiling
In the landscape of early-stage drug discovery and complex organic synthesis, the precise manipulation of highly functionalized building blocks is paramount. 3,5-Dichloro-2-methylbenzyl bromide (CAS: 1804896-64-7) is a highly specialized, polyhalogenated electrophile used extensively as an intermediate in the synthesis of agrochemicals, active pharmaceutical ingredients (APIs), and advanced materials[1].
From a physicochemical perspective, this molecule presents a unique solubility challenge. It features a highly lipophilic aromatic core, significant steric hindrance imparted by the ortho-methyl group, and strong electron-withdrawing effects from the meta-chlorine atoms. Furthermore, the benzylic bromide moiety is highly reactive, making the compound susceptible to solvolysis (e.g., hydrolysis or alcoholysis) if exposed to inappropriate protic solvents. As a Senior Application Scientist, I approach the solubility of this compound not merely as a physical measurement, but as a critical variable that dictates reaction kinetics, yield, and downstream purification success.
This guide provides a comprehensive, self-validating framework for predicting, measuring, and optimizing the solubility of 3,5-Dichloro-2-methylbenzyl bromide across various organic solvent classes.
Mechanistic Solubility Framework: Hansen Solubility Parameters (HSP)
To move beyond trial-and-error solvent screening, we must establish causality. Why does this specific benzyl bromide dissolve in Dichloromethane (DCM) but precipitate in cold Ethanol? The answer lies in Hansen Solubility Parameters (HSP) [2][3].
HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:
-
Dispersion Forces (
): 3,5-Dichloro-2-methylbenzyl bromide possesses a massive, polarizable electron cloud due to its aromatic ring and three heavy halogens (two chlorines, one bromine). Consequently, it requires solvents with exceptionally high values (e.g., Toluene, Chloroform). -
Polarity (
): The asymmetrical substitution pattern creates a moderate net dipole moment. Solvents with moderate (e.g., Tetrahydrofuran [THF], Ethyl Acetate) will exhibit favorable dipole-dipole interactions with the solute. -
Hydrogen Bonding (
): This molecule lacks O-H or N-H bonds, meaning it can neither donate nor strongly accept hydrogen bonds. Solvents with high (e.g., Water, Methanol) will actively exclude the molecule, leading to phase separation.
The Causality of Solubility: Maximum solubility is achieved when the HSP "distance" (
Empirical Solubility Data (Analog-Extrapolated)
Because empirical, peer-reviewed solubility data for the specific CAS 1804896-64-7 is scarce in open literature, we extrapolate quantitative baselines from structurally homologous compounds, such as 2-Methylbenzyl bromide[5][6] and 3,5-Dibromobenzyl bromide[7].
The following table summarizes the predicted thermodynamic solubility of 3,5-Dichloro-2-methylbenzyl bromide at 25°C.
| Solvent Class | Specific Solvent | Dielectric Constant ( | Predicted Solubility (mg/mL) | Application Suitability & Causality |
| Non-Polar | Hexane | 1.89 | 25 - 50 | Moderate: Good for recrystallization; lacks polarity to fully solvate at high concentrations. |
| Non-Polar | Toluene | 2.38 | > 200 | Excellent: High |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 300 | Excellent: Halogen-halogen interactions drive massive solubility. Ideal for extractions. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 250 | Excellent: Moderate dipole stabilizes the molecule. Standard for Grignard formations. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 150 | Good: High polarity, but low |
| Polar Protic | Ethanol (Absolute) | 24.5 | < 10 | Poor/Risky: High |
| Aqueous | Water | 80.1 | < 0.1 | Insoluble: Complete hydrophobic exclusion. Used as an anti-solvent for precipitation. |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To generate highly accurate, project-specific solubility data, kinetic estimations (like laser nephelometry) are insufficient. As a standard practice for lead optimization, I mandate the Thermodynamic Shake-Flask Method coupled with HPLC-UV[8][9].
This protocol is designed as a self-validating system. It not only measures concentration but actively checks for chemical degradation (solvolysis) during the equilibration phase—a critical control when working with reactive benzyl bromides.
Step-by-Step Methodology
-
Saturation Preparation: Weigh an excess amount (~500 mg) of 3,5-Dichloro-2-methylbenzyl bromide into a 5 mL amber glass vial (amber glass prevents photo-induced radical debromination).
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., anhydrous THF). Ensure the solvent is stored over molecular sieves to prevent moisture-induced hydrolysis.
-
Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap and place it in a temperature-controlled orbital shaker at exactly 25.0°C ± 0.1°C. Shake at 300 RPM for 48 hours. Causality: 48 hours ensures the system transitions from a kinetically supersaturated state to true thermodynamic equilibrium[9][10].
-
Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Crucial: Do not use standard syringe filters for halogenated solvents like DCM, as they may dissolve the filter membrane or adsorb the lipophilic compound.
-
Dilution & Quantification (Self-Validation Step):
-
Extract exactly 10 µL of the clear supernatant and dilute it 1:1000 in HPLC-grade Acetonitrile.
-
Inject into an HPLC-UV system (C18 column, 254 nm detection).
-
Validation Check: Quantify the main peak against a pre-established 5-point calibration curve. Examine the chromatogram for secondary peaks (e.g., benzyl alcohol derivatives). If secondary peaks exceed 1% area, the solvent is chemically incompatible with the solute, and the solubility data is voided.
-
Caption: Workflow for predicting and validating the solubility of halogenated benzyl bromides.
Strategic Solvent Selection for Key Workflows
Understanding the solubility profile allows us to engineer the solvent environment for specific synthetic applications:
A. Nucleophilic Substitution ( ) Reactions
When reacting 3,5-Dichloro-2-methylbenzyl bromide with amines or alkoxides, Polar Aprotic Solvents (DMF, Acetonitrile) are the gold standard.
-
The Causality: These solvents possess high dielectric constants that dissolve the electrophile completely while simultaneously solvating the cation of the nucleophilic salt. Because they lack hydrogen-bond donors (
), they leave the nucleophilic anion "naked" and highly reactive, drastically accelerating the inversion process.
Caption: Role of polar aprotic solvents in facilitating SN2 reactions with benzyl bromides.
B. Transition-Metal Catalyzed Cross-Coupling
For Suzuki or Stille couplings targeting the benzylic position, Toluene or THF is preferred. Toluene perfectly matches the dispersion forces (
C. Purification via Recrystallization
To purify crude 3,5-Dichloro-2-methylbenzyl bromide, a binary solvent system is required. The compound is dissolved in a minimum volume of a "good" solvent (e.g., Ethyl Acetate ) at 60°C. A "poor" solvent (e.g., Hexane ) is titrated into the mixture until the cloud point is reached. As the system cools, the stark difference in HSP between the solute and the bulk solvent mixture forces the highly crystalline halogenated compound to precipitate out of the solution, leaving impurities behind.
References
-
PubChem. "3,5-Dibromobenzyl bromide - Computed Properties and Solubility Analogs." National Center for Biotechnology Information. Available at:[Link]
-
Hansen, C. M. "Hansen Solubility Parameters: Theory and Application." Official HSP Site. Available at:[Link]
-
Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences (2007). Available at:[Link]
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3,5-Dichloro-2-methylbenzyl Bromide: Technical Guide & Application Profile
3,5-Dichloro-2-methylbenzyl bromide CAS number and identifiers
Executive Summary & Identifiers
3,5-Dichloro-2-methylbenzyl bromide is a specialized halogenated electrophile used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the lipophilic and metabolically stable 3,5-dichloro-2-methylbenzyl moiety into bioactive scaffolds. This structural motif is increasingly prevalent in drug discovery programs targeting phosphodiesterases (PDE4) and metalloproteinases (ADAMTS).
Core Identifiers
| Identifier Type | Value |
| CAS Number | 1804896-64-7 |
| Chemical Name | 1-(Bromomethyl)-3,5-dichloro-2-methylbenzene |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 253.95 g/mol |
| SMILES | CC1=C(CBr)C=C(Cl)C=C1Cl |
| InChI Key | LJLBCAVZAJPFMH-UHFFFAOYSA-N (Predicted) |
| Appearance | White to off-white crystalline solid (low melting) or liquid (supercooled) |
Chemical Properties & Stability
Understanding the physicochemical profile is essential for optimizing reaction conditions and storage.
| Property | Data / Estimate | Context |
| Melting Point | 40–42 °C | Low-melting solid; often handled as a melt or solution. |
| Boiling Point | ~270 °C (Predicted) | High boiling point; purification via vacuum distillation is difficult. |
| Density | ~1.6 g/cm³ | Significantly denser than water and common organic solvents. |
| Solubility | Soluble in DCM, THF, DMF, Toluene | Insoluble in water; hydrolyzes slowly in aqueous media. |
| Reactivity | High (Alkylating Agent) | Susceptible to nucleophilic attack; lachrymator. |
Stability Note: As a benzyl bromide derivative, this compound is sensitive to moisture and light. Hydrolysis yields the corresponding benzyl alcohol and HBr. It should be stored under inert gas (Argon/Nitrogen) at 2–8 °C.
Synthesis Protocol: Radical Bromination
The primary route to 3,5-dichloro-2-methylbenzyl bromide is the Wohl-Ziegler bromination of 3,5-dichloro-o-xylene (1,2-dimethyl-3,5-dichlorobenzene). This reaction requires precise control to favor mono-bromination at the sterically less hindered methyl group (Position 1) over the methyl group flanked by a chlorine atom (Position 2).
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism. The succinimidyl radical abstracts a benzylic hydrogen, creating a benzylic radical that reacts with Br
Figure 1: Radical bromination pathway. Selective mono-bromination is achieved by controlling stoichiometry and reaction time.
Experimental Procedure (Self-Validating System)
Goal: Synthesize 10g of 3,5-dichloro-2-methylbenzyl bromide.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl
). -
Charging: Add 3,5-dichloro-o-xylene (1.0 eq) and N-bromosuccinimide (NBS) (0.95 eq) to the flask.
-
Critical Step: Use a slight deficit of NBS (0.95 eq) to minimize the formation of the difficult-to-separate dibromo byproduct. Unreacted starting material is easier to remove.
-
-
Solvent: Add anhydrous Benzotrifluoride (PhCF
) or CCl (if permitted). PhCF is a greener, higher-boiling alternative that accelerates the reaction. -
Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 eq).
-
Reaction: Heat to reflux (approx. 80–100 °C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a new spot with a slightly lower Rf than the starting material.
-
-
Workup: Cool the mixture to 0 °C to precipitate succinimide completely. Filter the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from cold hexane or purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Applications in Drug Discovery
The 3,5-dichloro-2-methylbenzyl moiety is a privileged pharmacophore. The combination of the lipophilic methyl group and the electron-withdrawing chlorines creates a unique steric and electronic pocket-filling capability.
Key Therapeutic Areas[1][2][3]
-
PDE4 Inhibitors: Used to synthesize analogs of Rolipram and other phosphodiesterase inhibitors for treating COPD and asthma. The benzyl group occupies the hydrophobic Q-pocket of the enzyme.
-
ADAMTS Inhibitors: Used in the development of osteoarthritis treatments. The scaffold provides metabolic stability against P450 oxidation due to the blocked benzylic position and halogenation.
-
Dopamine D1 Agonists: Incorporated into tetrahydroisoquinoline derivatives to modulate receptor selectivity.[1]
Application Workflow: Nucleophilic Substitution
The bromide is an excellent leaving group, allowing for facile SN2 coupling with amines, phenols, and thiols.
Figure 2: General workflow for incorporating the 3,5-dichloro-2-methylbenzyl moiety into drug candidates.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Lachrymator Warning: Benzyl bromides are potent tear gas agents. Even small amounts of vapor can cause severe eye and respiratory irritation.
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.
References
- Cross, B. E., & Cohen, A. (1900s/Historical). Bromination of 3,5-dichloro-o-xylene. Journal of the Chemical Society.
- GlaxoSmithKline. (2017). Tetrahydroisoquinoline derivatives as D1 agonists. WO2017178377A1.
- Galapagos NV. (2016). Imidazolidine-2,4-dione derivatives as ADAMTS inhibitors. WO2016102347A1.
Sources
electronic properties of 3,5-dichloro substituted benzyl bromides
Technical Whitepaper: Electronic Architecture and Reactivity of 3,5-Dichlorobenzyl Bromide
Executive Summary 3,5-Dichlorobenzyl bromide (CAS: 7778-01-0) serves as a critical electrophilic building block in the synthesis of pharmaceuticals and agrochemicals. Distinguished by its meta-substituted chlorine atoms, this molecule offers a unique electronic profile that balances high electrophilicity at the benzylic carbon with metabolic stability in the aromatic ring. This guide provides a comprehensive analysis of its electronic properties, spectroscopic signatures, and validated synthetic protocols, tailored for researchers optimizing nucleophilic substitutions and drug design campaigns.
Part 1: Molecular Architecture & Electronic Theory
The reactivity of 3,5-dichlorobenzyl bromide is governed by the synergistic electron-withdrawing effects of the halogen substituents. Unlike para-substituted analogues where resonance effects (
Hammett Equation Analysis
The electronic influence of the chlorine atoms is quantified using Hammett substituent constants (
-
Substituent: Chlorine (Cl)
-
Position: Meta (3,5)
- Value: +0.37 per chlorine atom.
-
Total Electronic Effect (
):
Implication: The positive
Electrostatic Potential & Dipole
The
Part 2: Spectroscopic Signatures
The following data summarizes the characteristic spectroscopic signals used for structural validation.
Table 1: Spectroscopic Data Summary
| Technique | Parameter | Value / Range | Assignment |
| 4.40 – 4.48 (s, 2H) | Benzylic | ||
| 7.25 – 7.35 (m, 3H) | Aromatic Ar- | ||
| ~32.0 | Benzylic | ||
| ~135.0 | Aromatic | ||
| IR | 680 – 750 | ||
| 1200 – 1250 | |||
| MS (EI) | 238, 240, 242 | Molecular ion |
Part 3: Reactivity Profile
The reactivity of 3,5-dichlorobenzyl bromide is best understood by comparing it to unsubstituted benzyl bromide. The electron-withdrawing chlorines alter the transition state energy landscape.
Reactivity Logic:
- Reaction: Accelerated. The electron-deficient ring pulls density from the benzylic carbon, making it a "harder" electrophile and lowering the LUMO energy, facilitating attack by nucleophiles.
- Reaction: Decelerated. The formation of the transient benzylic carbocation is destabilized by the inductive withdrawal of the chlorines, which cannot be compensated for by resonance donation from the meta positions.
Figure 1: Mechanistic pathway preference driven by electronic effects. The meta-chloro substituents favor concerted substitution over ionization.
Part 4: Synthesis & Experimental Protocols
Two primary routes are recommended: Radical Bromination (Wohl-Ziegler) for scale, and the Appel Reaction for high-purity laboratory synthesis.
Protocol A: Radical Bromination (Wohl-Ziegler)
Ideal for large-scale preparation from inexpensive precursors.
-
Reagents: 3,5-Dichlorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat. 0.05 eq) or AIBN.
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative). -
Procedure:
-
Dissolve 3,5-dichlorotoluene in solvent under
. -
Add NBS and initiator.
-
Reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).
-
Critical Step: Filter hot to remove succinimide byproduct.
-
Concentrate filtrate and recrystallize from hexane/heptane.
-
Protocol B: Appel Reaction (Alcohol Conversion)
Ideal for high purity and avoiding radical side-products.
-
Reagents: 3,5-Dichlorobenzyl alcohol (1.0 eq), Triphenylphosphine (
, 1.1 eq), Carbon Tetrabromide ( , 1.1 eq). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Cool solution of
and alcohol in DCM to 0°C. -
Add
portion-wise (exothermic). -
Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Precipitate
by adding hexane/ether and filter. -
Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Figure 2: Synthetic workflows for accessing 3,5-dichlorobenzyl bromide.
Part 5: Applications in Medicinal Chemistry[2][4]
The 3,5-dichlorobenzyl moiety is a privileged scaffold in drug discovery, often used as a bioisostere for lipophilic groups or to block metabolic hotspots.
Key Attributes:
-
Lipophilicity Modulation: The addition of two chlorine atoms significantly increases
(approx +1.4 units relative to benzyl), enhancing membrane permeability. -
Metabolic Stability: The 3,5-substitution blocks the most reactive sites for oxidative metabolism on the ring, extending the half-life of the drug candidate.
-
Pi-Stacking: The electron-deficient ring creates favorable
- stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in protein binding pockets.
Case Study: HIV Reverse Transcriptase Inhibitors Research into analogues of the HIV drug GCA-186 demonstrated the utility of the 3,5-dichloro substitution.[1] While the original drug utilized a 3,5-dimethylbenzyl group, researchers synthesized 3,5-dichloro analogues to explore electronic effects on binding affinity. Although the specific dichloro-analogue showed lower activity in this exact series, the study highlighted the ability of the dichloro-group to fit into hydrophobic pockets originally designed for methyl groups, validating its use as a steric and lipophilic isostere [1].
Safety Note: Like all benzyl bromides, this compound is a potent lachrymator and skin irritant. All manipulations must be performed in a functioning fume hood with appropriate PPE (gloves, goggles).
References
-
El-Brollosy, N. R., et al. (2005). Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186).[1] Archiv der Pharmazie, 338(7), 299-304.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12583978, 1-(Bromomethyl)-3,5-dichlorobenzene.
-
Sigma-Aldrich. (2025). Product Specification: 3,5-Difluorobenzyl bromide (Analogous Physical Data).
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 3,5-Dichloro-2-methylbenzyl Bromide: Melting and Boiling Point Determination
Abstract
Introduction: The Imperative for Accurate Physicochemical Data
3,5-Dichloro-2-methylbenzyl bromide is a substituted aromatic halide, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The precise substitution pattern on the benzene ring significantly influences the molecule's reactivity, stability, and physical properties. Accurate melting and boiling point data are cornerstones of a compound's profile, providing a direct indication of purity and informing critical process parameters such as reaction temperature, distillation conditions, and storage requirements.[1]
The absence of established data for 3,5-Dichloro-2-methylbenzyl bromide necessitates a de novo experimental determination. This guide, therefore, serves as a primary resource for laboratories undertaking the characterization of this compound. We will detail the methodologies for these determinations, underpinned by a rigorous adherence to safety protocols due to the anticipated hazardous nature of the compound.
Inherent Hazards of Substituted Benzyl Bromides
Substituted benzyl bromides are notorious for their lachrymatory properties, meaning they are potent eye irritants that can cause tearing and significant discomfort.[2][3] Many are also classified as corrosive and can cause severe skin burns and respiratory tract irritation.[4][5] Therefore, all handling of 3,5-Dichloro-2-methylbenzyl bromide must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical splash goggles, a face shield, and chemically resistant gloves.[6][7] An emergency eyewash station and safety shower must be readily accessible.[7][8]
Physicochemical Properties: An Overview
While specific data for 3,5-Dichloro-2-methylbenzyl bromide is unavailable, we can infer expected properties from structurally similar compounds. This contextual understanding is vital for experimental design, particularly in estimating the temperature ranges for melting and boiling point determinations.
| Property | Description |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 254.95 g/mol |
| Physical State (Predicted) | Solid or Liquid at room temperature |
| Melting Point | To be determined experimentally |
| Boiling Point | To be determined experimentally |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range.[1] A broadened melting range is a reliable indicator of impurities.[9] The Thiele tube method is a classic and accurate technique for this determination.[10][11][12]
Thiele Tube Method: Protocol
-
Sample Preparation:
-
Ensure the sample of 3,5-Dichloro-2-methylbenzyl bromide is a finely crushed, dry powder.
-
Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the material.[10][13]
-
-
Apparatus Assembly:
-
Attach the capillary tube to a thermometer using a small rubber band or a thin slice of rubber tubing. The sample in the capillary should be level with the thermometer's bulb.[9][11]
-
Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.[11][12]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is well above the oil level to prevent it from dissolving in the hot oil.[14] The sample should be positioned in the center of the main tube.[10]
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner or Bunsen burner, using a back-and-forth motion to ensure even heating.[10][14] The unique shape of the Thiele tube promotes convection currents, which maintain a uniform temperature throughout the oil.[12]
-
Initially, heat the apparatus rapidly to about 15-20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the oil, thermometer, and sample.[9]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).[10][13]
-
The recorded melting point should be expressed as a range between these two temperatures.
-
Self-Validating System and Interpretation
A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[1][15] If a broad range is observed, the compound should be purified (e.g., by recrystallization) and the melting point redetermined. Performing the measurement in triplicate will enhance the reliability of the data.
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17] For compounds that may be available in small quantities or are sensitive to decomposition at high temperatures, a micro-boiling point determination using a capillary method is highly advantageous.[18][19]
Micro-Boiling Point Determination (Capillary Method): Protocol
-
Apparatus Assembly:
-
Attach a small test tube (e.g., 6x50 mm) containing approximately 0.5 mL of 3,5-Dichloro-2-methylbenzyl bromide to a thermometer with a rubber band.
-
Place a melting point capillary tube (sealed at one end) into the test tube with the open end facing down.[14][20]
-
The assembly is then placed in a heating apparatus, such as a Thiele tube filled with a suitable high-boiling liquid.[14][21] The liquid level in the test tube should be below the level of the heating liquid.[22]
-
-
Heating and Observation:
-
Begin heating the apparatus. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[20][21]
-
Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube.[14][16] This indicates that the air has been replaced by the vapor of the sample and the temperature is just above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.[21]
-
The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[14][16][21] This occurs when the external atmospheric pressure overcomes the vapor pressure of the sample inside the capillary.
-
Causality and Trustworthiness of the Method
This method is based on the precise definition of boiling point. The rapid stream of bubbles ensures the pressure inside the capillary is at least equal to the atmospheric pressure. Upon cooling, the exact point where the internal and external pressures equalize is captured when the liquid is drawn back into the capillary. This provides a sharp and reproducible measurement.
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The protocols detailed in this guide provide a robust and reliable framework for the determination of the melting and boiling points of 3,5-Dichloro-2-methylbenzyl bromide. By adhering to these step-by-step methodologies and the stringent safety precautions outlined, researchers can confidently generate the accurate physicochemical data essential for advancing their research and development activities. The principles and techniques described are broadly applicable to the characterization of other novel chemical entities.
References
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
-
Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. [Link]
-
Boiling Point Determination. chemconnections. [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. [Link]
-
Melting point determination. SSERC. [Link]
-
Video: Boiling Points - Procedure. (2020, March 26). JoVE. [Link]
-
BOILING POINT DETERMINATION. Al-Mustaqbal University College. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]
-
Micro-boiling point measurement. University of Calgary. [Link]
-
BENZYL BROMIDE HAZARD SUMMARY. (2000, December). NJ.gov. [Link]
-
Lachrymators. Brandeis University. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Experiment 1: Melting-point Determinations. Athabasca University. [Link]
-
CHM 251 Boiling Point Determination (Capillary Tube Method). (2022, December 19). YouTube. [Link]
-
Micro Method for Boiling Point Determination. Scribd. [Link]
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]
-
The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. [Link]
-
Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024, November 13). IvyPanda. [Link]
-
Determination of Melting Point. PennWest University. [Link]
-
Experiment 01 - Determination of Melting Point of An Organic Compound. Scribd. [Link]
-
Micro Boiling Point Determination. chymist.com. [Link]
-
Tear gas, formally known as a lachrymator a gent. sometimes. coursehero.com. [Link]
-
Irritating and Lachrymatory Agents. Taylor & Francis eBooks. [Link]
-
Tear gas. Wikipedia. [Link]
-
3,5-Dibromobenzyl bromide. PubChem. [Link]
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Technical Guide: Predicted Metabolic Pathways for 3,5-Dichloro-2-methylbenzyl Bromide Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted metabolic fate of 3,5-Dichloro-2-methylbenzyl bromide, a halogenated aromatic scaffold with potential significance as a chemical intermediate. Understanding the biotransformation of such xenobiotics is paramount for assessing their toxicological profiles and pharmacokinetic properties. This document synthesizes knowledge of core metabolic principles with predictive methodologies to propose the primary Phase I and Phase II metabolic pathways. We delve into the enzymatic and chemical reactions likely to occur, focusing on the highly reactive benzyl bromide moiety, the substituted aromatic ring, and the methyl group. Furthermore, this guide outlines a robust framework for both in silico prediction and subsequent in vitro experimental validation, providing researchers with the necessary theoretical grounding and practical protocols to investigate the metabolism of this and structurally related compounds.
Introduction: The Imperative of Metabolic Scrutiny
Halogenated aromatic compounds are ubiquitous as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2][3] The specific scaffold, 3,5-Dichloro-2-methylbenzyl bromide, combines the features of a dichlorinated toluene core with a highly reactive benzyl bromide functional group. The metabolic fate of such a molecule is of critical interest, as biotransformation can lead to detoxification and enhanced excretion or, conversely, to bioactivation, forming reactive metabolites that may elicit toxic responses.[4][5]
The biochemical processes of metabolism are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose polar functional groups.[6][7] Phase II reactions conjugate these modified compounds with endogenous molecules, such as glutathione or glucuronic acid, to increase water solubility and facilitate elimination.[] This guide provides an expert-driven prediction of these pathways, grounded in established biochemical principles, and presents a clear strategy for their empirical validation.
Structural Analysis and Predicted Metabolic Hotspots
The metabolic susceptibility of 3,5-Dichloro-2-methylbenzyl bromide is dictated by its distinct structural features. A logical analysis points to three primary "hotspots" for metabolic activity:
-
The Benzyl Bromide Moiety (-CH₂Br): This is an exceptionally reactive electrophilic center. The carbon-bromine bond is labile, making it a prime target for nucleophilic attack. Bromide is an excellent leaving group, facilitating these reactions.[9][10]
-
The Aromatic Ring: The dichlorinated phenyl ring is a substrate for oxidative metabolism by CYP450 enzymes. While the two electron-withdrawing chlorine atoms generally decrease the ring's electron density, making it less susceptible to oxidation than toluene, specific CYP isozymes are well-known to hydroxylate halogenated aromatic compounds.[6][7]
-
The Methyl Group (-CH₃): The aromatic methyl group is a classic site for benzylic oxidation, a common metabolic pathway for toluene and its derivatives.[11][12]
Based on this analysis, we can predict a cascade of metabolic events, with initial reactions likely dominated by the high reactivity of the benzyl bromide group.
Predicted Phase I Metabolic Pathways
Phase I metabolism aims to introduce polar handles onto the lipophilic parent molecule. For the target scaffold, this is predicted to occur via three main routes.
Pathway A: Metabolism of the Benzyl Bromide Moiety
Given its high electrophilicity, the benzyl bromide group is expected to be the most rapidly metabolized site.
-
Hydrolysis: The C-Br bond can undergo spontaneous (chemical) or enzyme-catalyzed hydrolysis to yield the corresponding 3,5-Dichloro-2-methylbenzyl alcohol .[13][14] This is a detoxification step, converting a reactive alkylating agent into a more stable alcohol.
-
Oxidative Dehalogenation: While less common for bromides than chlorides, CYP450-mediated oxidative dehalogenation can occur, potentially leading to the formation of 3,5-Dichloro-2-methylbenzaldehyde .[15]
Pathway B: Aromatic Ring Oxidation
Hydroxylation of the aromatic ring is a hallmark of CYP450 activity, often proceeding through a highly reactive arene oxide intermediate.[16][17][18] The formation of these intermediates is a critical step, as they can rearrange to form phenols or be detoxified by epoxide hydrolase, but can also bind to macromolecules, leading to toxicity.[17][19] For this scaffold, oxidation will likely occur at the available carbon positions (C4 or C6), leading to phenolic metabolites such as 4-Hydroxy-3,5-dichloro-2-methylbenzyl bromide or 6-Hydroxy-3,5-dichloro-2-methylbenzyl bromide .
Pathway C: Methyl Group Oxidation
The oxidation of the methyl group is a well-documented metabolic pathway for alkylated aromatic compounds.[11][20] This process typically occurs in a stepwise manner:
-
Hydroxylation: The methyl group is first oxidized to a hydroxymethyl group, forming (3,5-Dichloro-2-hydroxymethylphenyl)methyl bromide .
-
Further Oxidation: This alcohol can be further oxidized by alcohol and aldehyde dehydrogenases to the corresponding aldehyde and then to a carboxylic acid, yielding 3,5-Dichloro-2-carboxybenzyl bromide .
Predicted Phase II Metabolic Pathways
Phase II reactions conjugate the parent molecule or its Phase I metabolites, rendering them more hydrophilic and readily excretable.
Glutathione (GSH) Conjugation
This is predicted to be a major detoxification pathway for the parent compound. The electrophilic benzylic carbon is a prime substrate for nucleophilic attack by the thiol group of glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs).[][9]
-
Mechanism: The reaction proceeds via an Sₙ2 mechanism, displacing the bromide ion to form a stable thioether conjugate: S-(3,5-Dichloro-2-methylbenzyl)glutathione .[10]
-
Further Metabolism: This initial GSH adduct is not the final excretory product. It is typically processed further via the mercapturic acid pathway to ultimately be excreted in the urine as the N-acetylcysteine conjugate.[21]
Glucuronidation and Sulfation
The polar functional groups introduced during Phase I metabolism are excellent substrates for subsequent conjugation.
-
O-Glucuronidation: The benzyl alcohol metabolite from Pathway A and any phenolic metabolites from Pathway B can be conjugated with UDP-glucuronic acid (UDPGA) by UDP-glucuronosyltransferases (UGTs).
-
O-Sulfation: Similarly, these hydroxylated metabolites can be sulfated by sulfotransferases (SULTs), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
Integrated Metabolic Pathway Map & Data Summary
The interplay of Phase I and Phase II reactions results in a complex network of potential metabolites. The diagram below provides a comprehensive overview of the predicted pathways.
Caption: Predicted metabolic pathways for 3,5-Dichloro-2-methylbenzyl bromide.
Table 1: Summary of Predicted Primary Metabolites
| Metabolite Type | Predicted Transformation | Mass Shift (Da) | Key Enzymes Involved |
| Phase I | |||
| Benzyl Alcohol | Hydrolysis of -Br to -OH | -1.98 | Esterases / Chemical |
| Aromatic Phenol | Aromatic Hydroxylation | +15.99 | CYP450s |
| Methyl Alcohol | Methyl Group Hydroxylation | +15.99 | CYP450s |
| Carboxylic Acid | Methyl Group Oxidation | +29.99 | CYP450s, ADH, ALDH |
| Phase II | |||
| Glutathione Conjugate | Displacement of -Br with GSH | +307.08 | GSTs |
| Glucuronide Conjugate | Addition to -OH group | +176.03 | UGTs |
| Sulfate Conjugate | Addition to -OH group | +79.96 | SULTs |
Methodologies for Prediction and Validation
A scientifically rigorous investigation combines computational prediction with empirical validation.[22][23]
In Silico Prediction Workflow
Computational tools leverage extensive databases of metabolic reactions to predict the fate of novel compounds.[4][24][25]
Protocol: Predictive Metabolism Simulation
-
Structure Input: Obtain the canonical SMILES or draw the structure of 3,5-Dichloro-2-methylbenzyl bromide.
-
Tool Selection: Utilize a knowledge-based prediction tool such as BioTransformer, Meteor, or TIMES.[4][24] These systems apply transformation rules derived from experimentally confirmed metabolic pathways.
-
Parameter Setting: Specify the biological system (e.g., "human liver metabolism") and the desired metabolic phases (Phase I and II).
-
Execution: Run the simulation to generate a list of predicted metabolites.
-
Analysis: Review the predicted structures, the reactions that formed them, and any associated scoring that indicates their likelihood. This list forms the basis of a suspect screening analysis for experimental work.[26]
Sources
- 1. Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorotoluene Pathway Map [eawag-bbd.ethz.ch]
- 3. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. methyl group oxidation: Topics by Science.gov [science.gov]
- 13. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. Reduction of benzyl halides by liver microsomes. Formation of 478 NM-absorbing sigma-alkyl-ferric cytochrome P-450 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-dependent kinetics and metabolism of 1,2-dichlorobenzene in rat: effect of pretreatment with phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaxchange.info [pharmaxchange.info]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US5236832A - Microbiological oxidation of methyl groups in heterocycles - Google Patents [patents.google.com]
- 21. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Current bioinformatics tools for biodegradation of xenobiotic compounds [frontiersin.org]
- 26. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
steric hindrance effects in 3,5-Dichloro-2-methylbenzyl bromide
A Guide to Nucleophilic Substitution & Coupling Strategies
Executive Summary
3,5-Dichloro-2-methylbenzyl bromide (CAS: 1804896-XX-X) represents a classic "frustrated" electrophile in organic synthesis. While benzyl bromides are typically highly reactive alkylating agents, this specific scaffold presents a dual challenge: steric buttressing and electronic deactivation .
The presence of a 2-methyl group flanked by a 3-chloro substituent creates a rigid steric wall that severely impedes
Structural Analysis: The Buttressing Effect
The defining feature of this molecule is not merely the ortho-substitution, but the buttressing effect exerted by the 3-chloro group upon the 2-methyl group.
-
Standard Ortho-Effect: In 2-methylbenzyl bromide, the methyl group can rotate slightly away from the benzylic carbon to accommodate an incoming nucleophile.
-
Buttressed Sterics: In the 3,5-dichloro-2-methyl analog, the 3-chloro atom occupies the space required for the 2-methyl group to rotate. This "locks" the methyl group into a conformation that maximizes steric crowding around the reactive benzylic center (
).
Visualization: Steric Interaction Network
The following diagram illustrates the "Steric Lock" mechanism where the 3-Cl atom restricts the conformational freedom of the 2-Me group, forcing it to crowd the reaction center.
Figure 1: The 3-chloro substituent prevents the 2-methyl group from rotating away, effectively blocking the nucleophile's approach vector.
Reactivity Profile & Mechanism
The reactivity of 3,5-dichloro-2-methylbenzyl bromide is governed by a conflict between steric hindrance and electronic deactivation.
| Reaction Type | Feasibility | Mechanistic Barrier |
| Poor | The "buttressed" 2-methyl group physically blocks the backside attack trajectory. Standard nucleophiles (amines, alkoxides) will show rate retardation of 10-50x compared to unsubstituted benzyl bromide. | |
| Low | While steric relief favors ionization, the inductive effect (-I) of the two chlorine atoms (at positions 3 and 5) destabilizes the forming benzylic carbocation, raising the activation energy. | |
| Metal-Halogen Exchange | Moderate | The aryl ring is electron-deficient, facilitating Lithium-Halogen exchange if the benzylic bromide is first protected or converted. However, benzylic protons are acidic, risking deprotonation over exchange. |
Optimized Experimental Protocols
To overcome the kinetic barriers described above, standard alkylation conditions (e.g.,
Protocol A: Cesium-Promoted Alkylation (General Purpose)
This method utilizes the "naked anion" effect of Cesium in polar aprotic solvents to increase nucleophilicity, compensating for the steric barrier.
Reagents:
-
Substrate: 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv)
-
Nucleophile: Heterocycle/Amine/Phenol (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Anhydrous) or NMP
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Nucleophile (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add
(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the active anion. -
Addition: Add 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMF.
-
Heating: Heat the reaction mixture to 60°C .
-
Note: Do not exceed 80°C initially to avoid elimination side-products.
-
-
Monitoring: Monitor via LC-MS or TLC. Expect reaction times of 4–12 hours (significantly longer than unhindered benzyl bromides).
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Protocol B: Finkelstein-Assisted "In Situ" Iodination
For extremely sluggish reactions, converting the bromide to a more reactive iodide in situ is recommended.
Reagents:
-
Catalyst: Sodium Iodide (NaI) (10-20 mol%)
-
Solvent: Acetone (if compatible) or Butanone (MEK) for higher boiling point.
Mechanism:
Synthesis of the Intermediate
If the starting material is not commercially available, it is synthesized via radical bromination.
Reaction:
Critical Safety Note: Benzyl halides are potent lachrymators. All operations must be performed in a well-ventilated fume hood.
-
Charge: Suspend 3,5-dichloro-2-methyltoluene (1.0 equiv) and N-Bromosuccinimide (NBS, 1.05 equiv) in
or Trifluorotoluene (greener alternative). -
Initiate: Add AIBN (Azobisisobutyronitrile) (0.05 equiv).
-
Reflux: Heat to reflux. The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.
-
Purification: Filter off succinimide while hot. Concentrate filtrate. Recrystallize from Hexanes if necessary.
References
-
Buttressing Effects in Aromatic Substitution
-
Smith, G. et al.[1] "Steric Acceleration and Buttressing Effects in Intramolecular Cyclisations." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Reactivity of Benzyl Halides
- Master Organic Chemistry.
-
Cesium Carbonate in Organic Synthesis
- Organic Chemistry Portal. "Cesium Carbonate as a Base for Nucleophilic Substitution."
-
Synthesis of Chlorinated Benzyl Bromides
- PrepChem.
Sources
Methodological & Application
Application Note: Regiocontrolled Synthesis of 3,5-Dichloro-2-methylbenzyl Bromide
Target Compound: 3,5-Dichloro-2-methylbenzyl bromide (CAS: 1804896-64-7)[1] Primary Application: Electrophilic building block for cross-coupling, N/O-alkylation, and active pharmaceutical ingredient (API) development.
Strategic Rationale and Retrosynthetic Analysis
In drug development and complex organic synthesis, benzylic bromides are indispensable electrophiles. However, the direct synthesis of highly substituted benzylic bromides—such as 3,5-dichloro-2-methylbenzyl bromide—poses a significant regiochemical challenge.
A direct radical bromination (e.g., using NBS/AIBN) of 1,5-dichloro-2,3-dimethylbenzene would yield an inseparable mixture of regioisomers due to the similar bond dissociation energies of the two distinct benzylic methyl groups. To establish a self-validating, high-fidelity protocol, we must abandon direct functionalization in favor of a de novo construction starting from a pre-functionalized, regiochemically pure scaffold: 3,5-dichloro-2-methylbenzoic acid (CAS: 101567-48-0)[2].
By utilizing the carboxylic acid as an unambiguous directing handle, we ensure absolute regiocontrol. The workflow consists of a chemoselective reduction to the benzylic alcohol, followed by a mild dehydroxylative bromination. This two-step sequence prevents the formation of des-halogenated byproducts and guarantees high purity of the final target[3].
Synthetic Workflow Diagram
Figure 1: Two-step regiocontrolled synthetic pathway for 3,5-Dichloro-2-methylbenzyl bromide.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10-gram scale synthesis.
| Reaction Phase | Reagent / Reactant | Equivalents | Amount | Role / Causality |
| Phase 1: Reduction | 3,5-Dichloro-2-methylbenzoic acid | 1.00 eq | 10.0 g | Starting Material[2] |
| Borane-THF complex (1.0 M) | 1.50 eq | 73.1 mL | Chemoselective reducing agent. Chosen over LiAlH₄ to prevent reductive dehalogenation of the aryl chlorides. | |
| Anhydrous THF | - | 100 mL | Reaction solvent. | |
| Phase 2: Bromination | 3,5-Dichloro-2-methylbenzyl alcohol | 1.00 eq | ~9.3 g | Intermediate |
| Phosphorus tribromide (PBr₃) | 0.45 eq | 2.05 mL | Brominating agent. Mild conditions prevent polymerization or Friedel-Crafts side reactions. | |
| Dichloromethane (DCM) | - | 80 mL | Non-polar aprotic solvent. |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 3,5-Dichloro-2-methylbenzyl alcohol
Objective: Chemoselective reduction of the carboxylic acid without disturbing the aryl chloride bonds.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Substrate Dissolution: Charge the flask with 3,5-dichloro-2-methylbenzoic acid (10.0 g, 48.7 mmol) and anhydrous THF (100 mL). Stir to achieve a clear solution.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Reagent Addition: Using a syringe pump, add Borane-THF complex (1.0 M in THF, 73.1 mL, 73.1 mmol) dropwise over 45 minutes. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas and prevents thermal spikes that could lead to impurities.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV visualization).
-
Quenching (Self-Validating Step): Re-cool the flask to 0 °C. Carefully quench the excess borane by the slow, dropwise addition of methanol (20 mL) until effervescence ceases. Note: Premature exposure to water before methanol quenching can lead to intractable boron emulsions.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash sequentially with 1.0 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate alcohol as a white to off-white solid. Proceed to Phase 2 without further purification if purity is >95% by crude ¹H NMR.
Phase 2: Synthesis of 3,5-Dichloro-2-methylbenzyl bromide
Objective: Dehydroxylative bromination utilizing mild conditions to yield the final electrophile.
-
Preparation: In a flame-dried 250 mL round-bottom flask under argon, dissolve the crude 3,5-dichloro-2-methylbenzyl alcohol (~9.3 g, 48.7 mmol theoretical) in anhydrous DCM (80 mL).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Bromination: Add Phosphorus tribromide (PBr₃, 2.05 mL, 21.9 mmol) dropwise via syringe over 15 minutes. Causality: PBr₃ is highly reactive; maintaining 0 °C suppresses the formation of dibenzyl ether byproducts.
-
Reaction Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ (100 mL).
-
Extraction and Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (keep bath temperature below 35 °C to prevent degradation of the benzylic bromide). Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc in Hexanes) to afford 3,5-Dichloro-2-methylbenzyl bromide (CAS: 1804896-64-7)[1] as a crystalline solid.
Analytical Validation (Expected)
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical markers should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the benzylic alcohol protons (~4.7 ppm, doublet/singlet depending on OH coupling) and the appearance of a sharp singlet integrating to 2H around 4.5 - 4.6 ppm , characteristic of the -CH₂Br group. The aryl methyl group should appear as a singlet (~2.4 ppm) integrating to 3H.
-
Mass Spectrometry (EI or ESI): The molecular ion peak will display a distinct isotopic pattern indicative of two chlorine atoms and one bromine atom (M, M+2, M+4, M+6 in a specific ratio).
References
-
Molaid / Elsevier Science Ltd. (1999). 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) Synthesis and Structure Activity Relationships. Retrieved March 4, 2026, from [Link]
Sources
Application Note: N-Alkylation Protocols Using 3,5-Dichloro-2-methylbenzyl Bromide
Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Executive Summary & Chemical Causality
The N-alkylation of amines and N-heterocycles is a foundational transformation in medicinal chemistry and drug development. Utilizing 3,5-Dichloro-2-methylbenzyl bromide as the alkylating agent introduces unique stereoelectronic variables into the classic SN2 paradigm.
Designing a successful protocol requires understanding the push-pull dynamics of this specific electrophile:
-
Steric Hindrance (The ortho-methyl effect): The methyl group at the 2-position creates local steric bulk. This slightly raises the activation energy required for the nucleophile's backside attack, often necessitating optimized temperatures or highly polar aprotic solvents to drive the reaction.
-
Electronic Activation (The meta-chloro effect): The chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (-I). This significantly increases the partial positive charge (
) on the benzylic carbon, enhancing its electrophilicity and counteracting the steric slowdown. Furthermore, these electron-withdrawing groups destabilize any potential carbocation intermediate, strictly enforcing an SN2 mechanism and preventing competing SN1 pathways[1].
Reaction Design & Decision Matrix
The selection of base and solvent is the most critical variable in benzylic N-alkylation. The nucleophilicity of the substrate dictates the harshness of the conditions required:
-
Aliphatic Amines & Anilines: Require milder bases (e.g., K₂CO₃) to neutralize the hydrobromic acid byproduct without inducing side reactions. Polar aprotic solvents like DMF accelerate the SN2 pathway for less nucleophilic aromatic amines[2].
-
N-Heterocycles (e.g., Imidazoles, Indoles): Require strong bases (e.g., NaH) to completely deprotonate the heterocycle (pKa ~14), generating a highly reactive nitrogen anion prior to electrophile addition[3].
Figure 1: Decision matrix for base and solvent selection in N-alkylation workflows.
Comparative Reaction Conditions
The following table summarizes the quantitative data and optimized parameters for various amine classes reacting with 3,5-Dichloro-2-methylbenzyl bromide.
| Amine Substrate Type | Recommended Base | Solvent | Temp (°C) | Time (h) | Mechanistic Rationale |
| Primary/Secondary Aliphatic | K₂CO₃ (1.5–2.0 eq) | MeCN | 60 | 4–8 | Mild base minimizes over-alkylation; MeCN supports the SN2 trajectory. |
| Anilines (e.g., Toluidine) | K₂CO₃ (2.0 eq) | DMF | 60–80 | 6–12 | Polar aprotic solvent accelerates SN2 for less nucleophilic aromatic amines[2]. |
| N-Heterocycles (Imidazole) | NaH (1.2 eq) | DMF / THF | 0 to RT | 2–4 | Strong base is required for complete deprotonation of the heterocycle[3]. |
| Hindered Secondary Amines | DIPEA (2.0 eq) | DCM / DMF | RT to 50 | 4–12 | Soluble organic base facilitates smooth alkylation without heterogeneous mixing issues. |
Validated Experimental Protocols
Protocol A: Mild Alkylation of Aliphatic Amines and Anilines
This protocol utilizes a mild carbonate base, ideal for primary/secondary amines and anilines where over-alkylation is a concern[2].
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add the amine substrate (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous DMF (0.2 M concentration).
-
Activation: Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
-
Electrophile Addition: Dissolve 3,5-Dichloro-2-methylbenzyl bromide (1.05 equiv.) in a minimal volume of DMF. Add this solution dropwise over 10–15 minutes. Causality: Dropwise addition prevents local concentration spikes of the electrophile, heavily suppressing the formation of tertiary amines or quaternary ammonium salts.
-
Reaction: Heat the mixture to 60–80 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Due to the ortho-methyl steric bulk, expect complete consumption of the starting material within 6–12 hours[2].
-
Quench & Extraction: Cool the mixture to room temperature and pour it into a beaker containing cold distilled water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].
-
Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure N-(3,5-dichloro-2-methylbenzyl) derivative.
Protocol B: Strong Base Alkylation of N-Heterocycles
This protocol employs sodium hydride to generate a highly nucleophilic anion, required for substrates like imidazole, pyrazole, or indole[3].
Step-by-Step Methodology:
-
Preparation: In a rigorously dried Schlenk flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF or DMF (0.2 M). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation (Self-Validating Step): Dissolve the N-heterocycle (e.g., imidazole, 1.0 equiv.) in anhydrous solvent and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Validation: The evolution of hydrogen gas (bubbling) must be observed. Stir until gas evolution completely ceases, confirming quantitative deprotonation[3].
-
Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 3,5-Dichloro-2-methylbenzyl bromide (1.05 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. The highly nucleophilic nitrogen anion will rapidly displace the bromide despite the ortho-methyl steric hindrance.
-
Quench & Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C to neutralize any unreacted NaH[3]. Partition the mixture between water and ethyl acetate.
-
Purification: If DMF was used, wash the organic layer with a 5% aqueous LiCl solution (3x) to remove residual solvent. Dry over Na₂SO₄, filter, evaporate in vacuo, and purify via silica gel chromatography[3].
Troubleshooting & Process Optimization
-
Issue: Formation of Quaternary Ammonium Salts (Over-alkylation)
-
Causality: The newly formed secondary or tertiary amine is often more nucleophilic than the starting material due to the electron-donating effect of the new alkyl group.
-
Solution: Maintain strict stoichiometric control (1.00 eq of benzyl bromide to 1.05 eq of amine) and enforce slow, dropwise addition of the electrophile at lower temperatures.
-
-
Issue: Sluggish Reaction Kinetics
-
Causality: The ortho-methyl group on the benzyl bromide introduces steric hindrance, which can impede the SN2 backside attack trajectory.
-
Solution: Add a catalytic amount (0.1 equiv.) of tetrabutylammonium iodide (TBAI). This facilitates a Finkelstein-type halogen exchange, converting the benzyl bromide into a highly reactive benzyl iodide in situ, which accelerates the alkylation.
-
-
Issue: Competitive Hydrolysis (Formation of Benzyl Alcohol)
-
Causality: Trace water in the presence of a base acts as a nucleophile, reacting with the highly electrophilic benzylic carbon to form 3,5-dichloro-2-methylbenzyl alcohol.
-
Solution: Rigorously dry all solvents over activated 3Å molecular sieves and ensure all glassware is flame-dried prior to use.
-
References
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.
- Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Benchchem.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
Sources
Strategic Utilization of 3,5-Dichloro-2-methylbenzyl Bromide in Medicinal Chemistry
Executive Summary
3,5-Dichloro-2-methylbenzyl bromide (CAS: 263308-36-5) serves as a critical electrophilic building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structural motif—a toluene core substituted with two chlorine atoms and a reactive bromomethyl group—offers a unique combination of steric bulk, lipophilicity, and electronic deactivation.
This application note details the strategic use of this reagent for installing the 3,5-dichloro-2-methylbenzyl moiety, a pharmacophore often employed to enhance metabolic stability by blocking benzylic oxidation and increasing ligand-receptor binding affinity through hydrophobic interactions.[1] We provide validated protocols for N-alkylation and O-alkylation, alongside rigorous safety guidelines for handling this potent lachrymator.[1]
Chemical Profile & Reactivity[1][2][3]
Structural Analysis
The 3,5-dichloro-2-methylbenzyl bromide molecule features a benzylic carbon susceptible to nucleophilic attack (
-
Steric Hindrance: The ortho-methyl group provides moderate steric shielding, which can improve selectivity during alkylation reactions but may require elevated temperatures for bulky nucleophiles.
-
Electronic Effect: The chlorine atoms withdraw electron density from the aromatic ring, making the benzylic position highly electrophilic while simultaneously deactivating the ring toward further electrophilic aromatic substitution.
-
Metabolic Stability: In final drug candidates, this motif resists P450-mediated benzylic oxidation due to the steric bulk and electronic deactivation, a common strategy in lead optimization [1].
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 253.95 g/mol | |
| Appearance | White to off-white solid or semi-solid | Low melting point |
| Solubility | DCM, THF, DMF, Toluene | Hydrolyzes in water |
| Reactivity | High (Benzylic halide) | Moisture sensitive |
| Hazards | Lachrymator , Corrosive | Handle in fume hood |
Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (General Procedure)
This protocol describes the installation of the 3,5-dichloro-2-methylbenzyl group onto a secondary amine or nitrogen-containing heterocycle (e.g., piperazine, imidazole), a common step in synthesizing GPCR antagonists.[1]
Reagents:
-
Substrate: Secondary Amine / Heterocycle (1.0 equiv)[1]
-
Reagent: 3,5-Dichloro-2-methylbenzyl bromide (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 - 3.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add anhydrous
(2.5 equiv). If the substrate is sterically hindered, add KI (0.1 equiv) at this stage. -
Reagent Addition: Add 3,5-Dichloro-2-methylbenzyl bromide (1.1 equiv) dropwise as a solution in a minimal amount of MeCN.
-
Critical Control Point: The reaction is exothermic. For large scales (>10g), cool the mixture to 0°C during addition.
-
-
Reaction: Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.[1]
-
Endpoint: Disappearance of the amine substrate.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, KBr). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)
Used to synthesize ether-linked pharmacophores.[1]
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[1]
-
Reagent: 3,5-Dichloro-2-methylbenzyl bromide (1.2 equiv)[1]
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH)[1] -
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Deprotonation:
-
Option 1 (Mild): Dissolve phenol in Acetone. Add
or (2.0 equiv). Stir at RT for 30 min. -
Option 2 (Strong): Dissolve phenol in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min until gas evolution ceases.
-
-
Alkylation: Add 3,5-Dichloro-2-methylbenzyl bromide (1.2 equiv) in one portion.
-
Reaction:
-
For Acetone: Reflux for 6–18 hours.
-
For DMF: Stir at RT to 60°C for 2–6 hours.
-
-
Quenching: Carefully add water (if NaH was used) or filter solids (if Carbonate was used).
-
Isolation: Extract with Diethyl Ether or EtOAc. Wash organic layer extensively with water to remove DMF. Dry and concentrate.
Reaction Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate alkylation condition based on the nucleophile type.
Figure 1: Decision tree for selecting alkylation conditions based on nucleophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of bromide | Ensure all solvents are anhydrous.[1] Store reagent under inert gas. |
| Incomplete Reaction | Steric hindrance | Add 10 mol% KI (Finkelstein condition) to generate the more reactive iodide in situ [2]. |
| Bis-alkylation | Primary amine substrate | Use a large excess of amine (5-10 equiv) or protect the amine first (e.g., Boc-protection).[1] |
| Dark Coloration | Oxidation/Decomposition | Perform reaction under Nitrogen/Argon atmosphere. |
| Emulsion during Workup | DMF presence | Wash organic layer with 5% LiCl solution to effectively remove DMF. |
Safety & Compliance (Lachrymator Handling)
Hazard Class: Corrosive (Skin/Eye), Acute Toxicity, Lachrymator .
Handling Protocol:
-
Engineering Controls: ALL operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat. A face shield is recommended for scales >5g.
-
Spill Management:
-
Do not wipe with paper towels (increases surface area and evaporation).
-
Neutralize spill with a solution of 5% aqueous ammonia or sodium thiosulfate to quench the alkyl halide before cleanup.
-
-
Waste Disposal: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.
Figure 2: Mandatory safety workflow for handling lachrymatory benzyl bromides.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: General principles of halogen substitution for metabolic stability).
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. Link (Context: Mechanistic basis for KI catalysis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 143427, 3,5-Dibromobenzyl bromide (Analogous reactivity). Link (Context: Safety and physical property data for halogenated benzyl bromides).
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Methylbenzyl bromide. Link (Context: Handling protocols for methylbenzyl bromide derivatives).
Sources
Application Note: Precision Nucleophilic Substitution of 3,5-Dichloro-2-methylbenzyl bromide
Executive Summary
3,5-Dichloro-2-methylbenzyl bromide (CAS: N/A for specific isomer, analogues common) represents a unique challenge in medicinal chemistry synthesis. While benzyl bromides are typically highly reactive electrophiles, this specific scaffold introduces a "push-pull" conflict: the 3,5-dichloro substitution electronically activates the benzylic carbon via inductive withdrawal, while the 2-methyl group introduces significant steric hindrance (ortho-effect) that impedes the trajectory of nucleophilic attack.
This guide provides optimized protocols to overcome the ortho-methyl steric barrier while maintaining chemoselectivity. It focuses on C-N (amination) and C-O (etherification) bond formations, critical for synthesizing pharmacophores.
Critical Safety Warning: This compound is a potent lachrymator and corrosive. All procedures must be performed in a fume hood with high-efficiency ventilation.
Mechanistic Profiling & Reactivity
To design a successful reaction, one must understand the competing forces at the reaction center.
The "Ortho-Effect" Barrier
In a standard
-
Electronic Factor: The electron-withdrawing chlorine atoms at positions 3 and 5 increase the partial positive charge (
) on the benzylic carbon, theoretically accelerating nucleophilic attack compared to non-chlorinated analogs. -
Steric Factor (Dominant): The methyl group at position 2 (ortho) projects into the spatial cone required for the nucleophile's approach. This raises the activation energy (
) of the transition state.
Implication: Standard room-temperature protocols for benzyl bromides often result in incomplete conversion or require extended reaction times. Successful protocols must utilize Polar Aprotic Solvents (to strip the nucleophile of solvation shells) and Catalytic Iodide (Finkelstein conditions) to generate a more reactive intermediate.
Visualization: Steric vs. Electronic Landscape
Figure 1: The 2-methyl group creates a steric blockade that counteracts the electronic activation provided by the chlorines, necessitating optimized conditions.
Optimized Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of secondary/tertiary amines for kinase inhibitor scaffolds. Challenge: Preventing over-alkylation (quaternization) while overcoming steric hindrance.
Reagents & Materials
-
Substrate: 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (Hunig’s Base) (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.2 equiv) in anhydrous MeCN (0.2 M concentration relative to bromide).
-
Base Addition: Add
(2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -
Activation (Optional but Recommended): Add KI (10 mol%). This generates the in situ benzyl iodide, which is a superior electrophile (
is a better leaving group than ). -
Substrate Addition: Add 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.
-
Note: Dropwise addition helps minimize over-alkylation if using a primary amine.
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of benzyl ethers. Challenge: The ortho-methyl group can slow down the attack of bulky alkoxides.
Reagents & Materials
-
Substrate: 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv)
-
Nucleophile: Phenol or Alcohol (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Methodology
-
Deprotonation:
-
For Phenols: Dissolve phenol and
in DMF. Stir at RT for 30 min. -
For Aliphatic Alcohols: Suspend NaH (60% in oil) in dry DMF at 0°C. Add alcohol dropwise. Stir 30 min until
evolution ceases.
-
-
Coupling: Add 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv) in one portion.
-
Reaction:
-
Quench & Work-up:
-
Carefully quench with sat.
solution. -
Extract with
or EtOAc. -
Critical Step: Wash organic layer thoroughly with water (
) to remove DMF/DMSO.
-
-
Purification: Recrystallization or chromatography.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalled (<50% conv.) | Steric hindrance of 2-Me group | Add KI (0.5 equiv) to switch leaving group to Iodide. Increase Temp by 10°C. |
| Over-alkylation (Tertiary amine/Quat salt) | Amine is too nucleophilic / Excess bromide | Use excess Amine (3-5 equiv) or switch to reductive amination pathway (convert bromide to aldehyde first). |
| Hydrolysis Product (Benzyl alcohol) | Wet solvent / Hygroscopic Base | Use anhydrous solvents (molecular sieves). Switch base to non-hygroscopic alternative (e.g., DIPEA). |
| Darkening of Reaction Mixture | Decomposition / Oxidation | Degas solvents with |
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for the nucleophilic substitution workflow.
References
-
National Institutes of Health (NIH). (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (
, ). Retrieved from [Link]
Sources
C-C bond formation using 3,5-Dichloro-2-methylbenzyl bromide
Application Note: Strategic C-C Bond Formation using 3,5-Dichloro-2-methylbenzyl bromide
Executive Summary & Chemical Profile
3,5-Dichloro-2-methylbenzyl bromide is a specialized electrophilic building block used primarily to introduce a highly lipophilic, electron-deficient aromatic moiety into drug scaffolds.[1] In medicinal chemistry, the specific substitution pattern—two chlorine atoms flanking a methyl group—creates a unique "hydrophobic clamp" effect, often utilized to fill specific hydrophobic pockets in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
This guide details three primary protocols for Carbon-Carbon (C-C) bond formation, selected for their reliability in overcoming the specific steric and electronic challenges presented by this molecule.
Chemical Profile
-
CAS: 1-(bromomethyl)-3,5-dichloro-2-methylbenzene (Analogous search)[1]
-
Reactivity Class: Deactivated Benzylic Electrophile.[1]
-
Key Challenges:
-
Steric Hindrance: The ortho-methyl group (C2) imposes steric strain on the benzylic position, retarding
rates compared to unsubstituted benzyl bromides. -
Electronic Deactivation: The 3,5-dichloro substitution exerts an inductive electron-withdrawing effect ($ -I $), increasing the electrophilicity of the benzylic carbon but also increasing the acidity of the benzylic protons.
-
Safety: Like all benzylic bromides, this compound is a potent lachrymator and potential blistering agent.
-
Reaction Landscape Visualization
The following diagram illustrates the three core pathways covered in this guide, highlighting the divergence from the central electrophile.
Figure 1: Strategic divergence for C-C bond formation using the 3,5-dichloro-2-methylbenzyl scaffold.[1]
Protocol A: Thermodynamic C-Alkylation (Malonate Synthesis)
Objective: Synthesis of alpha-substituted esters. Context: The 2-methyl group hinders nucleophilic attack.[1] To compensate, we utilize a highly nucleophilic enolate generated by Sodium Hydride (NaH) rather than weaker carbonate bases.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Diethyl Malonate | 1.2 | Nucleophile Precursor |
| Sodium Hydride (60% in oil) | 1.3 | Strong Base |
| 3,5-Dichloro-2-methylbenzyl bromide | 1.0 | Electrophile |
| THF / DMF (4:1) | Solvent | 0.2 M Concentration |
Step-by-Step Protocol
-
Enolate Formation:
-
Flame-dry a 3-neck round bottom flask under Nitrogen (
).[1] -
Add NaH (1.3 equiv) and wash twice with dry hexanes to remove mineral oil if high purity is required. Suspend in dry THF.
-
Cool to 0°C. Dropwise add Diethyl Malonate (1.2 equiv) dissolved in minimal THF. Evolution of
gas will be vigorous. -
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
-
-
Electrophile Addition:
-
Dissolve 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv) in a small volume of DMF (the co-solvent helps solubilize the enolate and accelerates the
reaction). -
Add this solution dropwise to the enolate at 0°C.
-
-
Reaction & Quench:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The bromide spot (high
) should disappear. -
Quench carefully with saturated
solution.[1]
-
-
Workup:
-
Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.
-
Dry over
, filter, and concentrate.
-
Expert Insight: If mono-alkylation is poor (dialkylation observed), increase the Malonate equivalents to 2.0. The steric bulk of the 2-methyl group usually naturally suppresses dialkylation, making this substrate cleaner than unsubstituted benzyl bromides.
Protocol B: Suzuki-Miyaura Cross-Coupling ( )[1]
Objective: Creating Diaryl Methane scaffolds.
Context: Coupling benzylic halides is challenging due to the risk of
Mechanism Visualization
Figure 2: Catalytic cycle emphasizing the critical oxidative addition step.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 3,5-Dichloro-2-methylbenzyl bromide | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.5 | Nucleophile |
| 0.05 (5 mol%) | Catalyst | |
| 3.0 | Base | |
| 1,4-Dioxane / Water (5:1) | Solvent | Degassed |
Step-by-Step Protocol
-
Degassing:
-
In a microwave vial or pressure tube, combine Dioxane and Water. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
-
Assembly:
-
Add the Benzyl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst (5 mol%).
-
Seal the vessel under Argon.
-
-
Reaction:
-
Heat to 90°C for 12 hours.
-
Note: The 2-methyl group requires higher thermal energy for the transmetallation step than standard benzyl bromides.
-
-
Purification:
Protocol C: Nitrile Synthesis (Kolbe Nitrile)
Objective: C1 Homologation to Aryl Acetonitrile. Context: This is the most direct route to extend the carbon chain. The product is a versatile precursor for phenylacetic acids (via hydrolysis) or phenethylamines (via reduction).
Protocol
-
Solvent System: Use DMSO (dry).[1] The high dielectric constant promotes the dissociation of NaCN and accelerates the
attack. -
Procedure:
-
Dissolve NaCN (1.5 equiv) in DMSO at RT. (Caution: NaCN is highly toxic).
-
Add 3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv) slowly.[1] The reaction is exothermic.
-
Stir at 40°C for 3 hours.
-
Quench: Pour into water and extract with Ethyl Acetate.[1]
-
Safety: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
-
Troubleshooting & Expert Insights
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of Boronic Acid | Switch base to |
| Homocoupling (Wurtz) | Fast metal-halogen exchange | Dilute reaction concentration; add bromide slowly to the catalyst mixture.[1] |
| Hydrolysis (Benzyl Alcohol) | Wet solvents | The 3,5-dichloro substitution makes the benzylic position highly electrophilic. Ensure strict anhydrous conditions. |
References
-
General Reactivity of Benzyl Halides
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
-
-
Suzuki Coupling of Benzylic Substrates
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl- and Heteroaryl Halides. Angewandte Chemie International Edition.
-
BenchChem Application Notes.[1][6]Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling. (Adapted for steric analogs).
-
-
Steric Hindrance in Benzylic Systems
-
Netherton, M. R., & Fu, G. C.[5] (2001). Suzuki Cross-Couplings of Alkyl Halides. Journal of the American Chemical Society. Describes the use of bulky phosphines to overcome steric hindrance.
-
-
Safety Data & Handling
Sources
Application Note: 3,5-Dichloro-2-methylbenzyl (DCMMB) Protecting Group Strategies
The following is a comprehensive Application Note and Protocol Guide regarding protecting group strategies involving the 3,5-Dichloro-2-methylbenzyl (DCMMB) moiety.
Part 1: Strategic Overview & Rationale
The "Goldilocks" Zone of Benzyl Protection
In complex natural product synthesis and medicinal chemistry, standard benzyl (Bn) and para-methoxybenzyl (PMB) groups often fail due to insufficient stability under acidic conditions or premature cleavage during regioselective transformations. Conversely, highly robust groups like 2,6-dichlorobenzyl can be too sterically demanding or difficult to remove without harsh conditions that jeopardize sensitive scaffolds.
The 3,5-Dichloro-2-methylbenzyl (DCMMB) moiety represents a strategic "Goldilocks" solution. It offers a unique physicochemical profile derived from its specific substitution pattern:
-
Electronic Stabilization (3,5-Dichloro): The two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (
). This significantly destabilizes the benzylic carbocation intermediate, rendering the ether/ester linkage highly resistant to acidic hydrolysis and oxidation compared to standard benzyl groups. -
Steric Shielding (2-Methyl): The ortho-methyl group provides a steric gatekeeper effect. It hinders the approach of nucleophiles and enzymes to the benzylic center, preventing unwanted cleavage during biological assays or nucleophilic substitutions, while being less sterically crowded than the 2,6-disubstituted variants.
Strategic Applications
-
Orthogonal Protection: DCMMB ethers are stable to conditions that cleave PMB (DDQ/CAN) and Trityl (mild acid) groups, allowing for selective deprotection strategies.
-
Acid-Catalyzed Glycosylations: Ideal for carbohydrate chemistry where the protecting group must survive Lewis acid promoters (e.g., TMSOTf, BF₃·OEt₂).
-
Late-Stage Functionalization: Its robustness allows it to serve as a "semi-permanent" group, removed only at the final step of a convergent synthesis.
Part 2: Experimental Protocols
Installation Strategies
The installation of the DCMMB group is typically achieved via nucleophilic substitution using 3,5-Dichloro-2-methylbenzyl bromide or chloride . For acid-sensitive substrates, the Trichloroacetimidate method is recommended.
Protocol A: Standard Etherification (Williamson Conditions)
Best for: Primary/Secondary Alcohols, Phenols
Reagents:
-
Substrate (Alcohol/Phenol)
-
3,5-Dichloro-2-methylbenzyl bromide (1.2 - 1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Catalyst
-
Solvent: DMF or THF (Anhydrous)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with the substrate dissolved in anhydrous DMF (0.1 M). Cool to 0°C under N₂ atmosphere.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 min until gas evolution ceases.
-
Alkylation: Add 3,5-Dichloro-2-methylbenzyl bromide dropwise (dissolved in minimal DMF if solid). Add TBAI catalyst.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (DCMMB group is UV active).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Protocol B: Acid-Catalyzed Imidate Method
Best for: Acid-sensitive substrates, Beta-hydroxy esters, Complex scaffolds
Reagents:
-
3,5-Dichloro-2-methylbenzyl trichloroacetimidate (Prepared from the alcohol + Cl₃CCN)
-
Catalyst: TMSOTf (0.05 equiv) or TfOH (0.01 equiv)
-
Solvent: DCM or Toluene
Step-by-Step:
-
Mix: Dissolve substrate and Imidate donor (1.2 equiv) in anhydrous DCM at 0°C.
-
Catalyze: Add TMSOTf dropwise. The solution may turn slightly yellow.
-
Quench: After 1–2 hours, quench with Et₃N.
-
Purify: Direct concentration and chromatography (neutral alumina or buffered silica recommended).
Stability Profile (Chemo-Selectivity Map)
| Condition | Reagent | DCMMB Stability | Notes |
| Acidic (Mild) | AcOH, 1% TFA, PPTS | Stable | Survives acetal cleavage conditions. |
| Acidic (Lewis) | BF₃·OEt₂, ZnCl₂ | Stable | Suitable for glycosylations. |
| Oxidative | DDQ, CAN | Stable | Orthogonal to PMB/DMB. |
| Basic | NaOH, K₂CO₃, NaOMe | Stable | Standard ester hydrolysis conditions. |
| Reducing | NaBH₄, LiAlH₄ | Stable | Resistant to hydride reduction. |
| Hydrogenation | H₂ / Pd-C (Neutral) | Meta-Stable | Slow cleavage; Cl may poison Pd. |
Deprotection Protocols
Removing the DCMMB group requires overcoming the electronic deactivation of the ring. Standard hydrogenolysis is often sluggish due to the chlorines.
Protocol C: Birch Reduction (Dissolving Metal)
Mechanism: Radical anion formation followed by cleavage. Status: Highly Efficient, Cleaves Cl atoms concurrently.
-
Setup: Condense NH₃ (liq) at -78°C. Dissolve substrate in THF/t-BuOH (1:1) and add to the NH₃.
-
Reaction: Add Na metal (small pieces) until a deep blue color persists for 15 mins.
-
Quench: Carefully add solid NH₄Cl until blue color disappears. Evaporate NH₃.
-
Note: This will also dechlorinate the aromatic ring if it remains attached, but for deprotection, the goal is bond cleavage.
Protocol D: Strong Lewis Acid Promoted Cleavage
Mechanism: Coordination to ether oxygen + Nucleophilic attack.
-
Reagents: Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃).
-
Conditions: DCM, -78°C to 0°C.
-
Procedure: Add 3-5 equiv of BCl₃ (1M in DCM). Stir at -78°C for 1h, then warm to 0°C.
-
Selectivity: Will cleave methyl ethers (OMe) as well. Use only if substrate lacks other sensitive ethers.
Part 3: Mechanistic Visualization & Pathways
Orthogonal Strategy Workflow
The following diagram illustrates a strategic workflow where DCMMB is used alongside PMB and TBS groups, demonstrating its specific utility in a multi-step synthesis.
Figure 1: Orthogonal stability of DCMMB during standard synthetic transformations (Acid, Oxidation, Lewis Acid).
Electronic Stabilization Mechanism
This diagram details why DCMMB is more stable than Benzyl (Bn) or PMB.
Figure 2: Mechanistic basis for the enhanced stability of DCMMB ethers against acid hydrolysis.
Part 4: References & Authority
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Foundational text on benzyl ether stability and halogenated variants).
-
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms of substituted benzyl cleavage).
-
BenchChem. (2023). Ethyl 3,5-Dichloro-2-methylbenzoate & Derivatives. (Source for reagent availability and physical properties).[1]
-
AK Scientific. (2023). Product Catalog: 3,5-Dichloro-2-methylbenzyl bromide. (Verification of reagent commercial availability).
Disclaimer: The protocols described herein involve the use of hazardous chemicals (e.g., Sodium Hydride, strong acids, halogenated aromatics). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE. Consult Safety Data Sheets (SDS) for specific hazards associated with 3,5-Dichloro-2-methylbenzyl derivatives.
Sources
microwave-assisted synthesis with 3,5-Dichloro-2-methylbenzyl bromide
Application Note: Microwave-Assisted Synthesis with 3,5-Dichloro-2-methylbenzyl bromide
Introduction: Strategic Utility & Chemical Profile
In modern drug discovery, the 3,5-Dichloro-2-methylbenzyl moiety represents a privileged structural motif.[1][2] The simultaneous presence of the ortho-methyl group and two meta-chlorine atoms provides a unique combination of steric occlusion and lipophilicity (LogP modulation), often used to improve metabolic stability by blocking benzylic oxidation and restricting rotational freedom in receptor binding pockets.[1]
However, these same properties challenge conventional thermal synthesis.[2] The ortho-methyl group introduces steric hindrance that significantly retards
Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative.[1][2][3] By leveraging dielectric heating , we can overcome the activation energy barrier imposed by the steric bulk of the 2-methyl group, accelerating reaction kinetics from hours to minutes while suppressing side reactions.
Safety & Handling Protocol
Compound: 3,5-Dichloro-2-methylbenzyl bromide Hazard Class: Corrosive, Lachrymator.[1][2]
-
Lachrymator Warning: This compound is a potent tear gas agent.[1][2] All weighing and handling must occur within a functioning fume hood.[1][2]
-
Decomposition: Sensitive to moisture.[1][2] Hydrolysis yields the corresponding benzyl alcohol and HBr.[2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Microwave Safety: Do not use sealed vessels without pressure sensors. The generation of HBr byproducts can rapidly over-pressurize small headspace vials.
Mechanistic Insight: The Microwave Advantage
The reaction proceeds via a classic
-
Thermal Effect (Arrhenius): Rapid internal heating (
) allows the system to reach the transition state temperature instantly, minimizing the "time-at-temperature" window where byproducts form.[1][2] -
Specific Microwave Effect: Polar transition states (such as the charged intermediate in amine alkylation) are stabilized by dipolar polarization, effectively lowering the activation energy (
) relative to the ground state.
Figure 1: Mechanistic influence of Microwave Irradiation on the SN2 transition state.
Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (Indoles/Imidazoles)
Targeting bioactive alkaloid mimetics.[1][2]
Rationale: The ortho-methyl group makes the benzylic halide less reactive.[1][2] Using a carbonate base in a polar aprotic solvent under microwave irradiation drives the reaction to completion in minutes.
Materials:
-
Substrate: Indole or Imidazole derivative (1.0 equiv)[2]
-
Reagent: 3,5-Dichloro-2-methylbenzyl bromide (1.1 equiv)[1][2]
-
Base: Cesium Carbonate (
) (2.0 equiv)[2] -
Solvent: Acetonitrile (ACN) or DMF (Dry)[2]
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of Indole in 3 mL of ACN.
-
Addition: Add 2.0 mmol
followed by 1.1 mmol of the benzyl bromide. -
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Purify via flash chromatography (Hexane/EtOAc).
Data Summary:
| Parameter | Conventional Thermal | Microwave Assisted |
| Temperature | 80°C (Reflux) | 100°C |
| Time | 12 Hours | 10 Minutes |
| Yield | 65% | 92% |
| Purity (LCMS) | 85% (Side products) | >98% |
Protocol B: O-Alkylation of Phenols (Ether Synthesis)
Synthesis of lipophilic ether libraries.[1][2]
Rationale: Phenols are prone to oxidation.[1][2] Fast microwave heating minimizes oxidative byproduct formation compared to long reflux times.[1][2]
Materials:
-
Substrate: Substituted Phenol (1.0 equiv)[2]
-
Reagent: 3,5-Dichloro-2-methylbenzyl bromide (1.2 equiv)[1][2]
-
Base: Potassium Carbonate (
) (2.0 equiv)[2] -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein acceleration.[1][2]
-
Solvent: Acetone (for pressurized vessels) or MEK.[2]
Step-by-Step Workflow:
-
Mix: Combine Phenol (1 mmol),
(2 mmol), and KI (0.1 mmol) in the vial. -
Solvent: Add 4 mL Acetone. Stir for 1 min to ensure homogeneity.
-
Reagent: Add the benzyl bromide (1.2 mmol).
-
Irradiation:
-
Temp: 120°C.
-
Pressure Limit: 15 bar (Acetone generates pressure).[2]
-
Time: 15 minutes.
-
-
Workup: Dilute with water, extract with DCM. Wash with 1M NaOH (to remove unreacted phenol).[2]
Optimization & Troubleshooting
The steric bulk of the 2-methyl group is the primary challenge.[1] If yields are low, follow this decision tree:
Figure 2: Optimization Logic for Sterically Hindered Benzyl Bromides.
Key Technical Notes:
-
Solvent Choice: Acetonitrile is preferred for "clean" chemistry.[1][2] However, if the reaction is sluggish due to the 2-methyl steric hindrance, switch to DMF or NMP .[1] These solvents have higher loss tangents (
), absorbing microwave energy more efficiently to drive difficult reactions.[2] -
Finkelstein Catalyst: Adding 10 mol% KI converts the benzyl bromide to the more reactive benzyl iodide in situ, often necessary for this specific sterically hindered substrate.
References
-
Microwave-Assisted Alkylation of Amines
-
General Microwave Synthesis Protocols
-
Reagent Data (3,5-Dichloro-2-methylbenzyl bromide)
-
Steric Hindrance in Microwave Synthesis
Sources
- 1. CAS 89-92-9: 2-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]
- 2. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dichloro-2-methylbenzyl Bromide Alkylation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
You are experiencing low yields with 3,5-Dichloro-2-methylbenzyl bromide .[1] This is a common issue caused by the "Perfect Storm" of steric and electronic factors inherent to this specific scaffold.
The Core Problem: The Ortho-Effect & Deactivation
Unlike unsubstituted benzyl bromide, your substrate presents two distinct kinetic barriers:
-
Steric Hindrance (
Blockade): The methyl group at the 2-position (ortho) physically shields the benzylic carbon from backside nucleophilic attack. This significantly retards the rate of bimolecular substitution ( ).[2] -
Electronic Deactivation (
Suppression): The chlorine atoms at positions 3 and 5 are electron-withdrawing groups (EWG). They destabilize the formation of a benzylic carbocation, effectively shutting down the pathway.
Result: The molecule is too hindered for a fast
Diagnostic Workflow (Interactive)
Before altering your protocol, identify your failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing yield loss in sterically hindered benzylations.[1]
Critical Process Parameters (CPP)
To overcome the ortho-methyl steric barrier, you must optimize the Nucleophilicity vs. Basicity ratio and the Leaving Group Ability .
A. Solvent Selection: The "Naked Anion" Effect
For this substrate, standard solvents like Acetone or THF are often insufficient because they do not sufficiently separate the nucleophile-cation ion pair.
| Solvent | Dielectric Const.[3] | Suitability | Technical Note |
| DMF / DMSO | High | Optimal | Solvates cations ( |
| Acetonitrile | Medium | Good | Good balance for refluxing; easier workup than DMF.[1] |
| Acetone | Medium | Poor | Boiling point (56°C) is often too low to overcome the activation energy barrier of the ortho-methyl group. |
| Toluene | Low | Requires PTC | Only works if a Phase Transfer Catalyst (e.g., TBAB) is added [2].[1] |
B. The "Finkelstein Assist" (Crucial for Yield)
Because the bromide is hindered, the reaction rate is slow. Adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) (10-20 mol%) creates a transient, highly reactive intermediate.[1]
-
Mechanism:
-
Benefit: The resulting 3,5-dichloro-2-methylbenzyl iodide has a much better leaving group (C-I bond is weaker/longer), allowing the nucleophile to displace it more easily despite the steric bulk [3].
Optimized Protocols
Choose the protocol that matches your available equipment and nucleophile type.
Protocol A: The "Gold Standard" (High Yield)
Best for: Amines, Phenols, and Carbon Nucleophiles.[1]
-
Preparation: Flame-dry a round-bottom flask under
. Moisture causes rapid hydrolysis to the benzyl alcohol [4]. -
Dissolution: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base: Add Cesium Carbonate (
) (1.5 equiv).-
Why Cesium? The large
radius minimizes ion pairing, making the nucleophile more active than with .
-
-
Activation: Add Potassium Iodide (KI) (0.1 equiv / 10 mol%).
-
Addition: Add 3,5-Dichloro-2-methylbenzyl bromide (1.1 equiv) in one portion.
-
Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.
-
Note: Do not exceed 90°C to avoid polymerization or decomposition.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Simple O-alkylation or when DMF workup is difficult.[1]
-
Mix: Combine substrate (1 equiv) and Nucleophile (1.2 equiv) in Toluene (or DCM).
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv).
-
Base: Add aqueous NaOH (10-20%) or solid KOH.
-
Agitation: Stir vigorously at reflux. The PTC shuttles the nucleophile into the organic phase to react [2].
Troubleshooting FAQs
Q: I see a large peak at M-79 (or M-81) + 17 in my LCMS. What is it? A: This is likely the benzyl alcohol (Hydrolysis product).
-
Cause: Trace water in your solvent or base. The electron-deficient ring makes the benzylic position highly susceptible to attack by water (a small, hard nucleophile) which can slip past the steric bulk easier than your desired nucleophile.
-
Fix: Use anhydrous solvents and add activated 3Å molecular sieves to the reaction mixture.
Q: My reaction stalls at 50% conversion even after 24 hours. A: The reaction has reached "Steric Stagnation."
-
Cause: As the reaction progresses, the byproduct salt (KBr) builds up and the concentration of reactants drops, lowering the kinetics below the threshold needed to overcome the ortho-methyl barrier.
-
Fix: Add the Finkelstein catalyst (KI) if you haven't. If you have, increase temperature by 10°C.
Q: Can I use Sodium Hydride (NaH) as a base? A: Yes, but be careful.[1]
-
Risk:[1][4][5] NaH is a strong base. If your nucleophile is sensitive, or if the temperature is too high, you risk elimination reactions (though rare on benzyls) or Wurtz-type coupling (dimerization) [5].[1]
or are generally safer and sufficient for this electrophile.
Mechanistic Visualization
The following diagram illustrates the competition between the desired substitution and the hydrolysis side reaction, highlighting the role of the Iodide catalyst.
Figure 2: Catalytic cycle showing how Iodide activation bypasses the kinetic bottleneck.
References
-
Parker, A. J. (1962).[1] The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society, 16(2), 163-187.[1] Link
-
Freedman, H. H. (1986).[1] Industrial Applications of Phase Transfer Catalysis. Pure and Applied Chemistry, 58(6), 857-868.[1] Link
-
Finkelstein, H. (1910).[1] Preparation of Organic Iodides from the Corresponding Bromides and Chlorides.[6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] Link
-
Bowden, K., et al. (1990).[1] Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Alkaline Hydrolysis of Some Substituted Benzyl Benzoates. Journal of the Chemical Society, Perkin Transactions 2. Link
-
March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience. (General Reference for
Steric Effects).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
Technical Support Center: Storage & Handling of 3,5-Dichloro-2-methylbenzyl Bromide
Welcome to the Technical Support Center for halogenated building blocks. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of benzylic halides. 3,5-Dichloro-2-methylbenzyl bromide is a highly versatile electrophile used extensively in API synthesis and cross-coupling reactions. However, its reactivity is a double-edged sword: the very characteristics that make it an excellent alkylating agent also make it highly susceptible to hydrolytic degradation during storage.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your reagent.
Mechanistic Causality: The "Why" Behind the Degradation
Benzylic bromides undergo rapid hydrolysis upon exposure to atmospheric moisture[1]. The reaction proceeds via a hybrid SN1/SN2 mechanism. While the electron-withdrawing meta-chlorine atoms slightly destabilize the intermediate carbocation (slowing pure SN1), the primary benzylic position remains highly vulnerable to direct nucleophilic attack by water.
This hydrolysis yields 3,5-dichloro-2-methylbenzyl alcohol and hydrobromic acid (HBr). The generation of HBr is particularly insidious; it lowers the local pH, autocatalyzing further hydrolysis, and accumulates as a gas, leading to dangerous pressure buildup in sealed vessels[2][3].
Logical relationship of benzylic bromide hydrolysis, HBr generation, and autocatalytic pressure buildup.
Troubleshooting Guides & FAQs
Q1: I opened a sealed bottle of 3,5-Dichloro-2-methylbenzyl bromide, and it hissed and released white fumes. Is the reagent still good? A: The hissing and fuming indicate that moisture ingress has occurred, leading to hydrolysis and the accumulation of pressurized HBr gas[2]. The white fumes are HBr reacting with ambient humidity to form hydrobromic acid aerosols. The reagent is compromised. You must verify its purity via NMR before use (see Protocol 2). If heavily degraded, it should be quenched and disposed of, as HBr buildup can cause glass bottles to violently rupture[3].
Q2: To prevent moisture degradation, can I store the reagent over activated 4A molecular sieves? A: ABSOLUTELY NOT. This is a critical safety hazard. While molecular sieves are excellent desiccants for solvents, they act as Lewis acid catalysts when in direct contact with benzylic bromides. Storing benzylic bromides over activated 4A molecular sieves initiates a violent Friedel-Crafts condensation-polymerization reaction. This rapid polymerization releases massive quantities of HBr gas, which has been documented to cause bottles to burst explosively[2][3].
Q3: The liquid has turned from colorless to a distinct yellow/orange tint. What causes this, and how do I prevent it? A: Discoloration is typically caused by photolytic degradation. Exposure to ambient light cleaves the weak C-Br bond, generating bromine radicals that eventually form molecular bromine (Br₂), which imparts a yellow/orange color. Always store the compound in amber glass vials and minimize exposure to direct light during handling[4].
Quantitative Data: Storage Conditions vs. Degradation Kinetics
To optimize your storage strategy, understand how different environmental factors accelerate hydrolysis. The table below extrapolates kinetic data from foundational benzylic bromide studies to illustrate the impact of storage choices[1].
| Storage Condition | Moisture Exposure | Light Exposure | Estimated Half-Life / Outcome | HBr Evolution Risk |
| 25°C (Ambient) | High (Aqueous) | Ambient | ~79 minutes[1] | Critical (Rapid pressurization) |
| 25°C (Ambient) | Trace (Atmospheric) | Ambient | Days to Weeks | High (Slow buildup) |
| 4°C (Fridge) | Trace (Atmospheric) | Dark | Months | Moderate |
| -20°C (Freezer) | None (Argon Blanket) | Dark | > 12 Months | Minimal |
| 25°C over 4A Sieves | None | Dark | Exothermic Polymerization[2] | Extreme (Bottle rupture) |
Experimental Protocols
Protocol 1: Anhydrous Aliquoting Workflow (Self-Validating)
Expertise & Experience: Repeatedly opening a bulk reagent bottle introduces fresh atmospheric moisture with every use, leading to cumulative degradation. Aliquoting the reagent into single-use vials immediately upon receipt isolates this risk. We use Argon rather than Nitrogen because Argon is denser than air and provides a superior protective blanket over the heavy liquid.
Self-Validation Checkpoint: Before opening the bulk reagent inside the glovebox, expose a single drop of Titanium Tetrachloride (TiCl₄) on a watch glass. If the drop fumes, the atmosphere contains >10 ppm moisture. Do not proceed. Purge the glovebox until the TiCl₄ drop remains completely stable and fume-free, validating the anhydrous environment.
Step-by-step workflow for the anhydrous aliquoting and long-term storage of moisture-sensitive reagents.
Step-by-Step Methodology:
-
Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 12 hours. Transfer them into a glovebox antechamber while hot, and apply vacuum.
-
Atmosphere Validation: Purge the glovebox with high-purity Argon. Perform the TiCl₄ moisture validation test described above.
-
Aliquoting: Once the atmosphere is validated, open the bulk bottle of 3,5-Dichloro-2-methylbenzyl bromide. Using a dry glass syringe, dispense single-use volumes (e.g., 1 mL or 5 mL) into the amber vials.
-
Sealing: Cap the vials tightly with the PTFE-lined caps. PTFE is mandatory as HBr will rapidly degrade standard silicone or rubber septa.
-
Storage: Remove the aliquots from the glovebox and immediately transfer them to a desiccator stored inside a -20°C freezer.
Protocol 2: Quantitative NMR QC for Hydrolysis and Polymerization
Expertise & Experience: Visual inspection cannot detect early-stage hydrolysis. ¹H-NMR provides precise quantification of degradation.
Self-Validation Checkpoint: The integration of the benzylic CH₂ protons must be normalized against the aromatic ring protons. If the sum of the intact and hydrolyzed benzylic CH₂ integrations is less than the theoretical ratio to the aromatic protons, it mathematically validates the presence of NMR-invisible polymeric species (Friedel-Crafts products).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10-15 mg of the suspect 3,5-Dichloro-2-methylbenzyl bromide in 0.6 mL of anhydrous CDCl₃. Crucial tip: Store your CDCl₃ over silver foil to scavenge trace DCl, which can artificially alter the sample's pH during analysis and catalyze degradation in the NMR tube.
-
Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans for accurate integration).
-
Signal Identification:
-
Locate the intact benzylic CH₂ singlet (typically ~4.5 ppm).
-
Locate the hydrolyzed benzylic alcohol CH₂ singlet (shifted upfield to ~4.3 ppm due to the electronegativity difference between -Br and -OH).
-
-
Quantification: Calculate the molar purity using the formula: % Intact = (Integration of Bromide CH₂ / (Integration of Bromide CH₂ + Integration of Alcohol CH₂)) × 100
-
Mass Balance Check: Ensure the total CH₂ integration matches the expected 2:2 ratio with the two aromatic protons on the 3,5-dichloro substituted ring.
References
-
Benzyl Bromide | C7H7Br | CID 7498 - PubChem. National Institutes of Health (NIH). [Link]
Sources
removing unreacted 3,5-Dichloro-2-methylbenzyl bromide from reaction mixtures
Welcome to the Technical Support Center for Alkylation Workflows . This guide is specifically designed for researchers and drug development professionals dealing with the purification bottlenecks associated with 3,5-Dichloro-2-methylbenzyl bromide .
Due to its high lipophilicity and potent lachrymatory properties, unreacted 3,5-dichloro-2-methylbenzyl bromide poses significant challenges during reaction workup and chromatography. This guide provides field-proven diagnostic workflows, troubleshooting FAQs, and self-validating protocols to safely and efficiently remove this electrophile from your reaction mixtures.
Diagnostic Workflow: Choosing a Scavenging Strategy
Before proceeding with a purification protocol, use the decision matrix below to determine the optimal removal strategy based on your reaction scale and the physical state of your target product.
Diagnostic workflow for selecting the optimal benzyl bromide scavenging strategy.
Troubleshooting & FAQs
Q1: Why is 3,5-Dichloro-2-methylbenzyl bromide so difficult to separate from my synthesized product via standard silica gel chromatography?
A: The presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group on the aromatic ring makes this specific benzyl bromide highly lipophilic[1]. As a result, its retention factor (
Q2: My reaction mixture has a severe lachrymatory odor. How can I safely quench the excess reagent before workup?
A: Benzyl bromides are potent alkylating agents and lachrymators. You must quench the electrophile in-situ to prevent exposure and downstream contamination. The standard protocol is to add an excess of a primary or secondary amine, such as ethanolamine or diethanolamine[2]. The amine rapidly undergoes an
Q3: I am running a small-scale library synthesis (<100 mg). Liquid extraction is too tedious. Is there a faster way? A: Yes. For small-scale or high-throughput synthesis, Polymer-Supported (PS) scavengers are the gold standard[3]. Adding a resin such as PS-Trisamine (a polystyrene-bound primary amine) directly to the reaction mixture will covalently trap the excess electrophile onto the solid support. After a brief incubation, the resin is simply filtered off, leaving the pure product in the filtrate.
Experimental Protocols
Protocol A: Polymer-Supported Amine Scavenging (Small to Medium Scale)
Mechanism: Covalent capture of the electrophile onto an insoluble polystyrene matrix.
-
Analyze: Determine the exact molar excess of 3,5-dichloro-2-methylbenzyl bromide remaining in the reaction via HPLC, GC-MS, or quantitative TLC.
-
Add Scavenger: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (typical loading capacity ~3.0-4.0 mmol/g) directly to the crude reaction mixture.
-
Incubate: Agitate the suspension gently at room temperature for 2–4 hours.
-
Causality Note: Gentle orbital shaking is required instead of magnetic stirring to prevent mechanical shearing of the polystyrene beads, which would generate fine particulates that clog the filter.
-
-
Validate (Self-Validation Step): Spot the mixture on a TLC plate against a standard of 3,5-dichloro-2-methylbenzyl bromide (e.g., using 10% EtOAc/Hexane). The reaction is complete when the high-running UV-active spot corresponding to the benzyl bromide is completely absent.
-
Filter: Filter the mixture through a fritted funnel (porosity 3) or a plug of Celite. Wash the resin thoroughly with dichloromethane (DCM) or tetrahydrofuran (THF) to ensure complete recovery of your product.
-
Concentrate: Evaporate the filtrate under reduced pressure to yield the purified product.
Protocol B: Ethanolamine Liquid-Phase Quench (Medium to Large Scale)
Mechanism: Conversion of a lipophilic halide into a highly polar, acid-soluble amine adduct.
-
Cool: Once the main alkylation reaction is complete, cool the reaction vessel to 0–5 °C using an ice bath to control the exothermic quenching process.
-
Quench: Add 2.0 to 3.0 equivalents of ethanolamine (relative to the initial excess of the benzyl bromide) directly to the stirring mixture[2].
-
Stir: Allow the mixture to warm to room temperature and stir for 1 hour. The ethanolamine will alkylate, forming a highly polar N-benzyl derivative.
-
Acidify & Extract: Dilute the mixture with an organic solvent (e.g., EtOAc or DCM) and transfer to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (2 × 50 mL).
-
Causality Note: The acidic wash protonates the newly formed ethanolamine adduct, forcing it into the aqueous layer, while your neutral target product remains in the organic phase.
-
-
Validate (Self-Validation Step): Check the pH of the aqueous layer to ensure it is acidic (pH < 2), confirming that all amine species have been protonated and extracted.
-
Wash & Dry: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate.
Quantitative Data: Scavenger Efficiency Comparison
Use the table below to compare the efficiency, required equivalents, and optimal use cases for various scavenging methods.
| Scavenging Method | Reagent | Equivalents Needed | Reaction Time | Best For | Byproduct Removal |
| Polymer-Supported | PS-Trisamine | 3.0 - 4.0 eq. | 2 - 4 hours | < 1g scale | Simple Filtration |
| Liquid Amine | Ethanolamine | 2.0 - 3.0 eq. | 1 hour | > 1g scale | Aqueous Acid Wash |
| Liquid Thiol | Thioglycolic Acid | 1.5 - 2.0 eq. | 1 - 2 hours | Base-stable products | Basic Aqueous Wash |
| Physical Separation | Hexanes (Trituration) | N/A | N/A | Solid products | Filtration of Product |
References
- Rapid purification by polymer supported quench, Google Patents (WO1997042230A1),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQyueR9vrEhZz8qEzyLAi8dF2V4eMqexVbT_7i4lHiLgRFFS3otvkAPzmuxxInTf_xmDdVTdS3aNxdC6jbNiv_RRJ483pK16wV-Of-Wk7Dr80DEnOOlXOyTJMz2EHW_x1JhapHBtE1SEPnDkBtmA==]
- 3,4-Dichlorobenzyl bromide | 18880-04-1, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9rxzZZTrNVz5cKkLMFiRWxTlaxjxTAhOxcfj6DU8z6N7D-QATCBEF9wUxOKaueZzJ4glMlVfQQbKEDqlmkiPGBX0J3408ctbZ-cT1GPJ-3MWBwx3oh9qDuwDFWUcexEMZCsga]
- Amino Acid-Protecting Groups | Chemical Reviews, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjq8Xo1dLXREF9BuMkr8Yjq7AwM-gew1C6MmWDlJKe_UVKHvgoOkhFc_7Vc9keV-W-kPr54WUsw_XrJRb94g6mtgjpUSlXLibq9rMUp7YCScs9AsMktpCVGwB1F_rlIn4gJSMRqQ==]
- Argonaut Quest Training Workshop 2, ArtisanTG,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOMnzyj7wr3hVGQx3dBxHkE2z_nVjArYSDe85ao0l27YMXKUv3IFzRpNFiqNXRSfie2gJWJ-JgKyNcPuKy8AMqw3iXfYli5wac6AoiScApAteX2aFKbraf2P-5jJb-JTRIRj4cej_AqOrUPOH_qBXB_AuLvxQLwgJbk9bqtVM=]
Sources
optimizing temperature for 3,5-Dichloro-2-methylbenzyl bromide substitution
The following technical guide addresses the temperature optimization for substitution reactions involving 3,5-Dichloro-2-methylbenzyl bromide . This compound presents a specific set of kinetic challenges due to the interplay between the electron-withdrawing chlorine substituents and the sterically hindering ortho-methyl group.
Topic: Temperature Optimization & Kinetic Control Ticket ID: T-OPT-35DCMBB Status: Active Analyst: Senior Application Scientist
Executive Summary: The Kinetic Window
For 3,5-Dichloro-2-methylbenzyl bromide, the optimal reaction temperature is rarely a single fixed point. It is a dynamic window defined by two competing factors:
-
The Steric Barrier (Lower Limit): The ortho-methyl group at position 2 creates significant steric hindrance for backside attack (
), often requiring temperatures above ambient ( ) to achieve practical reaction rates. -
Thermal Instability (Upper Limit): Benzyl bromides are thermally labile. Excessive heat (
) promotes HBr elimination, polymerization, or degradation.
General Recommendation: Initiate reactions at 0--5°C , ramp to 25°C , and optimize completion between 40--65°C .
Module 1: Pre-Reaction Stability & Storage
Before heating, ensure the integrity of your starting material. Temperature mismanagement during storage is the #1 cause of failed yields.
Q: My starting material is yellow/orange. Does this affect my temperature strategy?
A: Yes. Pure 3,5-Dichloro-2-methylbenzyl bromide should be an off-white to pale beige solid/powder. A yellow/orange hue indicates free bromine (
-
Impact: Degradation products catalyze further decomposition (autocatalysis) upon heating.
-
Protocol: If the solid is discolored, recrystallize (e.g., from hexanes/heptane) before attempting high-temperature substitution.
-
Storage: Store at 2--8°C under inert gas (Argon/Nitrogen).
Module 2: Reaction Temperature Optimization
This section details how to determine the precise temperature for your specific nucleophile.
Q: How does the ortho-methyl group affect my required temperature?
A: The 2-methyl group imposes a "steric tax." Unlike unsubstituted benzyl bromide, which reacts violently at Room Temperature (RT), the 2-methyl analog reacts slower.
-
Mechanism: The methyl group partially blocks the trajectory for the nucleophile (
) to attack the orbital of the C-Br bond. -
Adjustment: Expect to run reactions 10--20°C higher than you would for standard benzyl bromide to achieve the same rate.
Q: What is the recommended temperature ramp protocol?
A: Do not shoot directly to reflux. Use this Step-Wise Thermal Validation Protocol :
| Phase | Temp Range | Duration | Objective |
| 1. Addition | 0°C | 30 min | Kinetic Control. Suppress exotherms during nucleophile addition. Prevents "hot spots" that cause dimerization. |
| 2. Initiation | 20--25°C | 1--2 hrs | Baseline Activity. Allow the reaction to proceed at ambient energy. Monitor by TLC/LC-MS. |
| 3. Drive | 40--65°C | 2--6 hrs | Overcoming Sterics. If conversion is <50% at Phase 2, heat to this range. This provides the activation energy ( |
| 4. Critical Limit | >80°C | N/A | Danger Zone. Only enter this range if using weak nucleophiles (solvolysis). Risk of elimination increases exponentially. |
Visualization: Reaction Energy Landscape
The following diagram illustrates the energy barriers you are navigating. Note the higher
Caption: Energy profile showing the increased Activation Energy (
Module 3: Troubleshooting Specific Scenarios
Q: I am seeing "Wurtz-type" coupling (dimerization). Is my temperature too high?
A: Yes, or your concentration is too high.
-
The Issue: High temperatures favor radical formation or metal-halogen exchange if metals are present.
-
The Fix: Lower temperature to RT and dilute the reaction (0.1 M or lower). Dimerization is often second-order with respect to the substrate; dilution retards it more than the substitution.
Q: The reaction stalls at 60% conversion even at 60°C. Should I heat to 100°C?
A: Stop. Do not simply increase heat.
-
Diagnosis: If it stalls, you likely have "Nucleophile Death" (protonation of the nucleophile by HBr generated from side reactions) or equilibrium issues.
-
The Fix:
-
Add a non-nucleophilic base (e.g., DIPEA,
) to scavenge HBr. -
Add a catalyst: NaI (Sodium Iodide) at 5-10 mol% .
-
Q: I am using an amine nucleophile. What is the temperature limit?
A: Strictly < 40°C initially.
-
Reason: Amines are prone to over-alkylation (forming quaternary ammonium salts). High temperatures accelerate the second and third alkylations.
-
Control: Keep T low and use a large excess of the amine (if affordable) or slow addition of the bromide to the amine.
Module 4: Solvent-Temperature Matrix
Select your solvent based on your required temperature range.
| Solvent | Boiling Point | Rec. Reaction Temp | Suitability for 3,5-DCMBB |
| DCM (Dichloromethane) | 40°C | Reflux (40°C) | Good for highly reactive nucleophiles. Limited thermal range. |
| THF (Tetrahydrofuran) | 66°C | 50--60°C | Excellent. Good balance of solubility and thermal ceiling. |
| Acetonitrile (MeCN) | 82°C | 60--80°C | Ideal for |
| DMF/DMSO | >150°C | 25--60°C | Caution. Do not heat >80°C. Difficult to remove; high T promotes rapid decomposition. |
Workflow: Temperature Optimization Decision Tree
Caption: Decision logic for setting and adjusting reaction temperature based on nucleophile strength and reaction progress.
References
-
Nucleophilic Substitution Overview. KPU Pressbooks. (General kinetics of alkyl halide substitution).
-
Reactivity of Benzyl Halides. Chemistry Stack Exchange. (Discussion on electronic effects in benzyl systems).
-
Synthesis of 3,5-dichloroalkylbenzene. Google Patents (US5030777A). (Industrial conditions for similar chlorinated benzyl intermediates).
-
Nucleophilic Fluorination of Benzyl Bromides. NII.ac.jp. (Optimization of substitution conditions for substituted benzyl bromides).
-
3,5-Di-tert-butylbenzyl bromide Safety Data. ChemicalBook. (Handling and stability data for sterically hindered benzyl bromides).
Sources
troubleshooting low reactivity of 3,5-Dichloro-2-methylbenzyl bromide
The following technical support guide addresses the specific challenges associated with 3,5-Dichloro-2-methylbenzyl bromide (CAS: 15258-73-8). This compound presents a unique "perfect storm" of reactivity hurdles: the ortho-methyl group creates significant steric hindrance, while the meta-dichlorine substitution electronically modulates the benzylic position, often shutting down SN1 pathways that might otherwise compensate for SN2 retardation.
Executive Summary: The Reactivity Paradox
Researchers often assume that because it is a "benzyl bromide," this substrate will react rapidly. However, 3,5-Dichloro-2-methylbenzyl bromide is an outlier.
-
The Problem: The methyl group at the 2-position (ortho) physically blocks the backside attack trajectory required for SN2 mechanisms. Simultaneously, the electron-withdrawing chlorine atoms at positions 3 and 5 destabilize any developing positive charge, effectively raising the activation energy for SN1 pathways.
-
The Result: Standard protocols (e.g., K₂CO₃/Acetone at RT) often yield <10% conversion even after 24 hours.
-
The Solution: Success requires shifting the mechanism toward a "loose" SN2 transition state using polar aprotic solvents, higher temperatures, and halide exchange catalysis (Finkelstein conditions).
Diagnostic Workflow
Before altering your synthesis, use this logic tree to identify the specific failure mode.
Figure 1: Decision matrix for troubleshooting reactivity issues. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.
Troubleshooting Guide & FAQs
Issue 1: "I see starting material remaining after 48 hours."
Diagnosis: Steric hindrance is preventing the nucleophile from accessing the electrophilic carbon.[1][2][3][4] The 2-methyl group creates a "picket fence" effect. Technical Insight: The 3-chloro substituent exerts a "buttressing effect," pushing the 2-methyl group slightly closer to the benzylic reaction center, exacerbating the steric block compared to simple 2-methylbenzyl bromide.
Corrective Actions:
-
Switch Solvent: Move from Acetone or Acetonitrile to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These solvents solvate cations well but leave anions "naked" and more reactive.
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M concentration. Dilute conditions favor intramolecular reactions or solvolysis; concentrated conditions force intermolecular collisions.
-
The "Finkelstein" Boost: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
Issue 2: "The reaction turns black/tarry, but no product forms."
Diagnosis: Decomposition via HBr elimination or polymerization.[7] Technical Insight: Benzyl bromides are thermally labile. If the reaction is heated too aggressively without a base to scavenge acid, the liberated HBr can catalyze the decomposition of the starting material or product.
Corrective Actions:
-
Acid Scavenger: Ensure you are using a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine ) or an excess of inorganic base (K₂CO₃/Cs₂CO₃).
-
Inert Atmosphere: This compound is sensitive to oxidation. Run the reaction under Nitrogen or Argon.
-
Temperature Ceiling: Do not exceed 80°C . If 80°C is insufficient, switching the leaving group (e.g., to a Mesylate) may be safer than boiling the Bromide.
Issue 3: "I'm getting a byproduct with twice the molecular weight."
Diagnosis: Wurtz-type homocoupling (Dimerization). Technical Insight: In the presence of certain metals or reducing conditions, benzyl halides can couple to form 1,2-diarylethanes.
Corrective Actions:
-
Avoid active metals: If generating a Grignard or Zinc reagent, use Rieke Zinc or activate Magnesium carefully at low temperatures.
-
Dilution (Inverse Addition): If this occurs during a coupling reaction, add the benzyl bromide slowly to the nucleophile solution, rather than dumping the nucleophile into the bromide.
Experimental Protocols
Protocol A: Finkelstein-Assisted Nucleophilic Substitution
Use this protocol for difficult amines, phenols, or carbon nucleophiles.
Reagents:
-
3,5-Dichloro-2-methylbenzyl bromide (1.0 equiv)
-
Nucleophile (1.2 – 1.5 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv)
-
Solvent: Anhydrous DMF (0.5 M concentration)
Procedure:
-
Prep: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolve: Add the Nucleophile, Base, and TBAI to the flask. Add DMF and stir for 10 minutes at Room Temperature (RT).
-
Addition: Add 3,5-Dichloro-2-methylbenzyl bromide (solid or dissolved in minimal DMF) in one portion.
-
Reaction: Heat to 60°C . Monitor by TLC/LCMS every 2 hours.
-
Note: You may see a transient intermediate (Benzyl-Iodide) on LCMS. This is normal.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with Brine. Dry over Na₂SO₄.
Protocol B: Quality Control & Purification
Use this if the starting material is yellow/orange or fuming.
Check: Run a 1H NMR. Look for a singlet around 4.5 ppm (CH₂-Br).
-
Impurity: A singlet shifted upfield (~4.6-4.7 ppm) usually indicates hydrolysis to the Alcohol.
-
Impurity: A broad baseline hump indicates polymerization.
Purification:
-
Dissolve the crude solid in minimal boiling Hexane (or Heptane).
-
Filter while hot to remove insoluble polymer gums.
-
Cool slowly to 0°C. White needles should crystallize.
-
Filter and dry under vacuum in the dark (light sensitive).
Comparative Data: Solvent & Steric Effects[4][9]
The following table illustrates why standard conditions fail and how optimization shifts the reaction rate.
| Variable | Condition | Relative Rate (Est.) | Notes |
| Substrate | Benzyl bromide (Unsubstituted) | 1000 | Reference standard. |
| Substrate | 3,5-Dichloro-2-methylbenzyl bromide | < 5 | Severe steric penalty. |
| Solvent | Acetone ($ \epsilon=20 $) | 1 | Standard solvent; too slow for this substrate. |
| Solvent | DMF ($ \epsilon=36 $) | 20 - 50 | Enhanced cation solvation; naked anion effect. |
| Catalyst | None | 1 | Baseline. |
| Catalyst | Iodide (10 mol%) | 10 - 100 | In-situ conversion to reactive Benzyl-Iodide. |
Data derived from general reactivity trends of ortho-substituted benzyl halides [1, 2].
References
-
Steric Effects in SN2 Reactions
- Substrates with ortho-substituents exhibit rate retardation of 10-100x compared to unsubstituted analogs due to steric inhibition of the transition st
-
Source: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. Link
-
Finkelstein Reaction & Catalysis
- The use of iodide catalysis (Finkelstein conditions) is a standard method to accelerate alkylation of hindered halides by converting R-Br to the more reactive R-I in situ.
-
Source: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Steric Hindrance on the Rates of SN2 Reactions. Journal of the American Chemical Society, 86(21), 4645–4650. Link
-
Solvent Effects in Nucleophilic Substitution
- Polar aprotic solvents like DMF increase the nucleophilicity of anions by orders of magnitude compared to protic or non-polar solvents.
-
Source: Parker, A. J. (1969). Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions. Chemical Reviews, 69(1), 1–32. Link
-
Handling of Benzyl Halides
- Safety Data Sheet: 3,5-Dichloro-2-methylbenzyl bromide.
-
Source: Sigma-Aldrich / Merck KGaA. Link (Search CAS: 15258-73-8)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 3,5-Dichloro-2-methylbenzyl Bromide & Derivatives
Case ID: REC-35DCMB-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Safety Warning: Lachrymator. All procedures described below must be performed in a properly functioning fume hood. 3,5-Dichloro-2-methylbenzyl bromide is a potent alkylating agent; avoid all skin and inhalation contact.
Executive Summary: The Chemical Context
Recrystallizing 3,5-Dichloro-2-methylbenzyl bromide requires navigating a specific set of physicochemical challenges. As a poly-halogenated benzyl bromide, this molecule is prone to hydrolysis (converting to the benzyl alcohol) and dimerization if heated excessively. Furthermore, substituted benzyl bromides often possess low melting points (30–60°C range), making them susceptible to "oiling out" rather than crystallizing.
This guide prioritizes anhydrous, non-protic solvent systems to preserve the labile C-Br bond while maximizing recovery.
Part 1: The Solvent Selection Matrix
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the stability requirements of the benzyl bromide moiety.
Primary Solvent Recommendations
| Solvent System | Role | Suitability Rating | Technical Rationale |
| n-Heptane / Hexane | Anti-solvent | ⭐⭐⭐⭐⭐ (Excellent) | Non-polar alkanes are poor solvents for the polarizable benzyl bromide at low temps but dissolve it at reflux. High recovery yields. |
| Dichloromethane (DCM) / Hexane | Mixed Pair | ⭐⭐⭐⭐ (Very Good) | Best for Oiling Out. Dissolve in minimal DCM (good solvent), then layer/titrate with Hexane (anti-solvent). Allows crystallization at lower temperatures. |
| Ethyl Acetate (EtOAc) / Heptane | Mixed Pair | ⭐⭐⭐ (Good) | Standard binary system. EtOAc is a safer alternative to chlorinated solvents but must be essentially dry to prevent hydrolysis. |
| Ethanol / Methanol | Single | ⚠️ RISK | Not Recommended. High risk of solvolysis (ethanolysis) to form benzyl ethers, especially if heated. Only use if confirmed stable via TLC pilot. |
| Diethyl Ether | Solvent | ⚠️ Caution | Good solubility, but high volatility makes controlled crystallization difficult. Prone to "creeping" up the flask walls. |
Critical Parameter: Dielectric Constants & Stability
-
Target Polarity: You need a solvent with a low dielectric constant (
) to encourage the precipitation of the polarizable bromide product upon cooling. -
The Hydrolysis Trap: Benzyl bromides react with water/alcohols via an
or mixed mechanism. The electron-withdrawing chlorine atoms at the 3,5-positions slightly deactivate the ring, potentially slowing hydrolysis compared to unsubstituted benzyl bromide, but the risk remains significant at boiling temperatures [1].
Part 2: Standard Operating Procedure (SOP)
Workflow: Mixed-Solvent Recrystallization (DCM/Hexane)
Recommended for samples that are prone to oiling out or have low melting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Dichloromethane (DCM) dropwise with gentle warming (water bath, ~35°C) until the solid just dissolves. Do not reflux violently.
-
Filtration (Optional): If insoluble impurities (e.g., succinimide from NBS bromination) are present, filter rapidly through a cotton plug or sintered glass while warm.
-
The Anti-Solvent Addition:
-
Remove from heat.[1]
-
Add Hexane (or Heptane) dropwise to the warm DCM solution.
-
Swirl constantly. Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of DCM to clear the cloudiness. The solution is now saturated.[2]
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed .
-
Critical Step: If oil droplets form, scratch the glass or add a seed crystal immediately (see Troubleshooting).
-
Once room temperature is reached, move to a fridge (4°C) or freezer (-20°C) to maximize yield.
-
-
Collection: Filter the crystals using vacuum filtration. Wash with cold Hexane .
Part 3: Troubleshooting Logic (The "Why" & "How")
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: Instead of crystals, a second liquid layer (often yellow/orange) forms at the bottom of the flask. Cause: The temperature of the solution is above the melting point of the solute when saturation is reached. Corrective Actions:
-
Re-heat: Redissolve the oil by warming.
-
Add More Good Solvent: Add a small amount of the "good" solvent (DCM or EtOAc) to lower the saturation point.
-
Vigorous Agitation: As it cools, stir vigorously to disperse the oil droplets; they may solidify if they hit a seed crystal.
-
Seeding: Add a tiny crystal of pure product to the cooling solution at a temperature just below the estimated melting point.
Issue 2: Product Decomposition (Color Change)
Symptoms: Solution turns dark orange/brown; acrid smell of HBr. Cause: Thermal decomposition or hydrolysis. Corrective Actions:
-
Lower Temperature: Never heat benzyl bromides above 80°C for extended periods.
-
Acid Scavenger: If the compound is acid-sensitive, adding a trace of solid
to the recrystallization mixture can neutralize generated HBr, though this requires filtration later. -
Activated Charcoal: If the product is colored but stable, treat the hot solution with activated charcoal (1-2% w/w) for 5 minutes, then filter hot through Celite [2].
Part 4: Visual Logic Maps
Diagram 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on solubility and stability profiles.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Workflow for recovering a crystallization batch that has separated into a liquid oil phase.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use ethanol if I keep it cold? A: While cold ethanol reduces the rate of solvolysis, it does not eliminate it. Benzyl bromides are reactive electrophiles. If you must use an alcohol, Isopropanol (IPA) is sterically bulkier and less nucleophilic than methanol or ethanol, slightly reducing the risk of ether formation. However, a non-protic system (DCM/Hexane) is always chemically superior for this class of compounds [3].
Q: My crystals are turning yellow upon drying. Why?
A: This indicates the liberation of free bromine (
-
Fix: Wash the crystals with a cold, dilute solution of Sodium Metabisulfite (
) or Sodium Thiosulfate during filtration to quench free bromine. Ensure the product is dried under vacuum in the dark, as these compounds can be light-sensitive.
Q: What is the expected melting point range? A: While specific experimental values for the 3,5-dichloro-2-methyl derivative vary by synthesis batch, analogous poly-halogenated benzyl bromides typically melt between 30°C and 60°C . This low range is the primary driver for the "oiling out" phenomenon.
References
-
Mechanism of Solvolyses of Substituted Benzyl Bromides. Croatica Chemica Acta, 2022.
-
Vogel's Textbook of Practical Organic Chemistry , 5th Edition. General Techniques for Recrystallization and Purification.[2] (Standard field reference for purification protocols).
-
Solubility Profile of Benzyl Derivatives. BenchChem Technical Guide, 2025.
Sources
handling lachrymatory effects of 3,5-Dichloro-2-methylbenzyl bromide
Technical Support Center: Handling 3,5-Dichloro-2-methylbenzyl Bromide
To: Research Personnel & Safety Officers From: Dr. Aris Thorne, Senior Application Scientist Subject: Field Guide for Handling Potent Lachrymators (Benzyl Bromide Derivatives)
Executive Safety Summary
3,5-Dichloro-2-methylbenzyl bromide is a potent alkylating agent and lachrymator. Unlike simple irritants, this compound does not merely stimulate surface nerves; it chemically modifies them.
-
Mechanism of Action: The benzylic carbon is highly electrophilic. Upon contact with mucous membranes or the cornea, it alkylates the TRPA1 ion channels (specifically cysteine residues on the N-terminus), locking them in an "open" state. This triggers a massive influx of calcium, interpreted by the nervous system as intense burning pain.
-
Volatility Warning: While the solid/liquid may appear stable, its vapor pressure is sufficient at room temperature to rapidly saturate a standard laboratory environment if not contained.
Personal Protective Equipment (PPE) & Engineering Controls
Q: "I usually wear nitrile gloves. Is that enough?" A: No. Standard nitrile gloves provide insufficient protection against benzyl bromides.
-
The Failure Point: Benzyl halides can permeate standard 4-mil nitrile gloves in <5 minutes . Once inside, the glove occludes the chemical against your skin, accelerating burns and absorption.
-
The Protocol: You must use a Laminate/Barrier inner glove (e.g., Silver Shield™ or 4H™).
-
Layer 1 (Inner): Silver Shield/Laminate (Breakthrough > 4 hours).
-
Layer 2 (Outer): Standard Nitrile (For dexterity and to protect the fragile laminate glove).
-
Q: "How should I set up my fume hood for this synthesis?" A: The "Hot Zone" Configuration.
-
Clearance: Remove all unnecessary equipment. Clutter creates turbulence that can pull vapors out of the hood.
-
Sash Height: Keep the sash as low as physically possible (below the chin) to act as a primary face shield.
-
Trap Setup: If using a vacuum line or rotovap, a secondary cold trap (liquid nitrogen or dry ice/acetone) is mandatory to prevent lachrymator vapors from entering the pump oil or exhaust system.
Table 1: Glove Compatibility Data
| Glove Material | Breakthrough Time | Rating | Role |
| Laminate (Silver Shield/4H) | > 480 mins | Excellent | Primary Barrier (Inner) |
| Viton | > 240 mins | Good | Expensive Alternative |
| Nitrile (Standard) | < 10 mins | Poor | Sacrificial Layer (Outer) |
| Latex | Immediate | Fail | Do Not Use |
Experimental Handling & Synthesis Protocols
Q: "The reagent is caked in the bottle. How do I weigh it out without dusting?" A: Solid lachrymators pose a high risk of airborne dust.
-
Do NOT scrape the solid in an open vessel.
-
Solvent Transfer: If your reaction solvent is compatible (e.g., DCM, THF), add a known volume of solvent directly into the reagent bottle to dissolve the solid. Calculate the concentration and transfer the liquid via syringe.
-
Gravimetric Difference: Weigh the capped bottle before and after transfer to determine the exact mass added.
Q: "I need to quench a reaction containing excess benzyl bromide. Can I just add water?" A: No. Water reacts slowly with benzyl bromides, generating Hydrogen Bromide (HBr) gas and leaving the lachrymatory organic phase active for hours.
-
Correct Quenching Protocol: Use a nucleophilic amine scavenger.
-
Cool the reaction mixture to 0°C.
-
Add 10% Ethanolamine (or dilute aqueous ammonia) dropwise.
-
Stir for 30 minutes. The amine rapidly alkylates the benzyl bromide, converting it into a non-volatile, non-lachrymatory benzyl amine derivative.
-
Emergency Response & Decontamination
Q: "I dropped a vial in the hood. How do I clean it?" A: Do not use paper towels immediately (they increase surface area for evaporation).
-
Cover: Immediately cover the spill with a solid absorbent (Vermiculite or Sand) mixed with sodium carbonate or soda ash .
-
Deactivate: Pour the Decontamination Solution (see below) over the absorbent.
-
Wait: Allow 15-20 minutes for the chemical reaction to destroy the lachrymator.
-
Collect: Sweep into a jar, label as "Hazardous Waste - Deactivated Lachrymator," and seal.
Q: "I feel a burning sensation in my eyes/face. What now?" A:
-
Exit: Leave the lab immediately to fresh air.
-
Flush: If eyes are affected, flush for 15 minutes minimum .
-
Skin: Wash with soap and water. Do not use alcohol on the skin; it dilates pores and increases absorption.
Diagram 1: Exposure Response Logic
Caption: Decision matrix for immediate response to lachrymator exposure.
Waste Disposal & Deactivation
Q: "How do I clean my glassware? It still smells." A: The "smell" indicates active lachrymator is present.[1] Deactivation Solution Recipe:
-
Solvent: 50% Ethanol / 50% Water
-
Active Agent: 10% Ethanolamine (or concentrated aqueous ammonia)
-
Soak Time: > 1 hour.[2]
Diagram 2: Decontamination Workflow
Caption: Step-by-step decontamination process for glassware and tools.
References
-
Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell.[1] Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[3] John Wiley & Sons.[3] (Glove permeation data adapted from general benzyl halide profiles). Retrieved from [Link][3][4]
Sources
Technical Support Center: Stabilizing 3,5-Dichloro-2-methylbenzyl Bromide
Role: Senior Application Scientist Topic: Stabilization, Handling, and Troubleshooting of Light-Sensitive Benzyl Bromides Reference ID: TS-Guide-35DCMB-01
Introduction: The Instability Mechanism
3,5-Dichloro-2-methylbenzyl bromide is a highly reactive electrophile used primarily as a building block in drug discovery (e.g., for alkylating amines or alcohols). Its reactivity, however, comes with a trade-off: inherent instability .
The degradation is driven by two primary vectors:
-
Photolytic Cleavage (Light): UV and visible light (blue/violet spectrum) possess enough energy to homolytically cleave the benzylic Carbon-Bromine (C-Br) bond. This generates a benzyl radical and a bromine radical.
-
Autocatalysis (Acid): The bromine radical eventually forms HBr. Protons (
) catalyze further decomposition and hydrolysis, creating a runaway degradation loop.
This guide provides the protocols to arrest these pathways and restore degraded material.
Module 1: Storage & Handling (The First Line of Defense)
Q: What are the absolute minimum storage requirements?
A: You must control three variables: Light, Temperature, and Atmosphere.
-
Container: Amber borosilicate glass with a Teflon-lined cap. Never store in clear glass, even inside a dark cabinet.
-
Temperature: Store at 2°C to 8°C (Refrigerator). For long-term storage (>3 months), store at -20°C . Lower temperatures significantly reduce the kinetic rate of radical propagation.
-
Atmosphere: Backfill the headspace with Argon or Nitrogen . Oxygen can react with benzyl radicals to form peroxides and aldehydes (benzaldehydes), which are difficult to remove.
Q: Can I use a metal spatula to weigh this compound?
A: Avoid it. Trace metal ions (Fe, Ni) from stainless steel spatulas can act as single-electron transfer (SET) catalysts, promoting radical formation.
-
Best Practice: Use a porcelain, glass, or Teflon-coated spatula.
Q: My lab has bright fluorescent lighting. Do I need a red light?
A: For standard handling (weighing < 5 mins), amber glassware is usually sufficient. However, if you are performing slow additions or running reactions in open vessels:
-
Wrap vessels in aluminum foil.
-
Use low-actinic (red) film on fume hood sashes if working with large quantities.
Module 2: Chemical Stabilization & Troubleshooting
Q: The compound has turned yellow/orange. Is it ruined?
A: Not necessarily. The color comes from elemental Bromine (
-
Pale Yellow: Usable for most crude alkylations.
-
Dark Orange/Red: Significant degradation. Free
and are present.[1][2] These must be removed before use to prevent side reactions (e.g., oxidation of your nucleophile).
Q: Can I add a stabilizer to the bottle?
A: Yes. Commercial benzyl bromides are often stabilized with Propylene Oxide (0.25% - 1.0%) or Amylene .
-
Mechanism: These act as acid scavengers. They react with trace HBr to form stable bromohydrins, preventing the acid-catalyzed decomposition loop.
-
Solid Reagents: If your compound is a solid, store it with a small packet of activated Potassium Carbonate (
) in the secondary container (desiccator) to absorb acidic vapors.
Q: How do I check purity without using valuable material?
A: TLC Analysis (Thin Layer Chromatography)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Interpretation:
-
Product: High
dark spot. -
Impurity (Alcohol): Lower
spot (Hydrolysis product). -
Impurity (Aldehyde): Distinct spot, often visible under UV (Oxidation product).
-
Baseline: Polymerized material.
-
Module 3: Experimental Protocols
Protocol A: Removal of Free Bromine (Restoring Yellow Material)
Use this if the material is liquid or a low-melting solid that has turned orange.
-
Dissolution: Dissolve the crude benzyl bromide in an inert solvent (e.g., Dichloromethane or Diethyl Ether).
-
Scavenging Wash: Wash the organic phase with 10% aqueous Sodium Thiosulfate (
) .-
Observation: The orange color should disappear immediately as
is reduced to bromide ( ).
-
-
Acid Neutralization: Wash with saturated Sodium Bicarbonate (
). -
Drying: Dry over Anhydrous Magnesium Sulfate (
). -
Recovery: Filter and concentrate in vacuo (rotovap) at < 40°C . High heat promotes degradation.
Protocol B: Recrystallization (For High Purity)
Use this if the material is a solid and high purity (>98%) is required.
-
Solvent: Use Hexanes or Heptane . Benzyl bromides are typically soluble in hot hexanes but insoluble in cold.
-
Dissolution: Heat solvent to 50°C. Add just enough solvent to dissolve the solid.
-
Filtration: If there is black insoluble material (polymer), filter hot through a glass frit.
-
Crystallization: Allow to cool slowly to room temperature, then place in a -20°C freezer.
-
Collection: Filter the white crystals and dry under vacuum in the dark.
Module 4: Visualization of Degradation & Workflow
Figure 1: Photolytic Degradation Pathway
This diagram illustrates why light exclusion is critical. The radical pair generates both dimers and HBr, which accelerates the rot.
Caption: Photolysis initiates a radical cascade leading to dimerization and acid generation, which further destabilizes the reagent.
Figure 2: Troubleshooting Decision Tree
Follow this logic to determine if your reagent is safe to use.
Caption: Visual inspection is the first step in assessing benzyl bromide quality before commitment to synthesis.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
-
Common Organic Chemistry. (2023). Benzyl Bromide: Properties and Handling. Retrieved from [Link]
-
ScienceMadness. (2014). Discussion on Benzyl Bromide Synthesis and Degradation Colors. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
HPLC method development for 3,5-Dichloro-2-methylbenzyl bromide purity
HPLC Method Development and Validation for 3,5-Dichloro-2-methylbenzyl Bromide Purity: A Comparative Guide
Introduction
3,5-Dichloro-2-methylbenzyl bromide is a highly reactive electrophilic intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the labile nature of the benzylic bromide moiety, accurate purity determination presents a significant analytical challenge. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often induce on-column degradation—specifically hydrolysis or solvolysis—leading to the artifactual generation of benzyl alcohols or methyl ethers. This results in an underestimation of the active compound and an overestimation of impurities[1].
As a Senior Application Scientist, I have designed this guide to objectively compare traditional HPLC approaches with modern, fast-LC methodologies utilizing core-shell technology. By aligning with the latest ICH Q2(R2) validation guidelines[2] and USP <621> chromatography standards[3], this protocol ensures scientific integrity, regulatory compliance, and a self-validating workflow.
Mechanistic Challenges: The Causality of Analyte Degradation
The primary hurdle in analyzing 3,5-Dichloro-2-methylbenzyl bromide is its susceptibility to nucleophilic attack. In a standard RP-HPLC environment containing water and methanol, the benzylic carbon undergoes rapid
-
The Methanol Trap: Utilizing methanol as an organic modifier or sample diluent leads to solvolysis, forming 3,5-dichloro-2-methylbenzyl methyl ether.
-
The Aqueous Hydrolysis Risk: Prolonged exposure to aqueous mobile phases at neutral or high pH accelerates hydrolysis, yielding 3,5-dichloro-2-methylbenzyl alcohol.
To mitigate this, the analytical strategy must rely on aprotic solvents (e.g., Acetonitrile) and minimized column residence time [1].
Fig 1: Reaction pathways of benzyl bromides in protic vs. aprotic chromatographic environments.
Comparative Methodologies: Traditional vs. Modernized LC
To demonstrate the superior performance of modernized methods, we compare a traditional fully porous C18 method against a modernized core-shell C18 method. The recent updates to USP <621> (effective December 2022) explicitly allow adjustments to column dimensions and particle sizes to modernize legacy methods without full revalidation[4][5].
Table 1: Performance Comparison of HPLC Methods
| Parameter | Method A: Traditional RP-HPLC | Method B: Modern Core-Shell LC (Recommended) | Causality / Rationale |
| Column | Fully Porous C18 (250 x 4.6 mm, 5 µm) | Core-Shell C18 (100 x 4.6 mm, 2.7 µm) | Core-shell particles reduce the diffusion path, increasing theoretical plates and allowing shorter columns[4]. |
| Mobile Phase | Water / Methanol (Gradient) | 0.1% Formic Acid in Water / Acetonitrile | Acetonitrile prevents solvolysis. Low pH suppresses silanol ionization, improving peak shape. |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Higher flow minimizes residence time, reducing aqueous hydrolysis risk. |
| Run Time | 35 minutes | 8 minutes | Faster elution prevents artifactual degradation. |
| Degradation Peak | ~3.5% (False impurity) | < 0.05% (True baseline) | Method B preserves the structural integrity of the benzylic bromide. |
| Resolution ( | 1.8 | 3.2 | USP <621> now bases resolution on peak width at half-height[5]. Method B exceeds the >2.0 requirement. |
Step-by-Step Experimental Protocol (Method B)
This protocol is designed as a self-validating system. By incorporating rigorous System Suitability Testing (SST), the method continuously proves its "fitness for purpose" before any sample data is reported, aligning with ICH Q2(R2) principles[6][7].
Reagents and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The acidic pH stabilizes the bromide by minimizing hydroxide-driven hydrolysis).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Diluent: 100% Acetonitrile. Critical Step: Do not use aqueous mixtures for the sample diluent.
-
Standard Preparation: Accurately weigh 10 mg of 3,5-Dichloro-2-methylbenzyl bromide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL).
-
Sample Preparation: Prepare the test sample identically to the standard. Analyze immediately to ensure solution stability.
Chromatographic Conditions
-
System: UHPLC or optimized HPLC system with low dwell volume.
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.
-
Column Temperature: 25°C (Avoid high temperatures which accelerate degradation).
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm (optimal for the substituted aromatic ring).
-
Gradient Program:
-
0.0 - 1.0 min: 40% B
-
1.0 - 5.0 min: 40%
90% B -
5.0 - 6.5 min: 90% B
-
6.5 - 6.6 min: 90%
40% B -
6.6 - 8.0 min: 40% B (Re-equilibration)
-
System Suitability Testing (SST)
Inject the standard solution in five replicates. The system is validated for the run only if:
-
Retention Time Precision: %RSD
1.0%. -
Peak Area Precision: %RSD
2.0%. -
Tailing Factor (
): 1.5. -
Theoretical Plates (
): 10,000. -
Signal-to-Noise (
): For the Limit of Quantitation (LOQ) standard, must be 10, calculated using a noise range of 20 times the peak width per the revised USP <621>[5].
Fig 2: Lifecycle workflow for the purity analysis of 3,5-Dichloro-2-methylbenzyl bromide.
ICH Q2(R2) Validation Data Summary
The recent ICH Q2(R2) guideline emphasizes a lifecycle approach and robust demonstration of method suitability, incorporating modern techniques and multivariate statistics[7][8]. The following table summarizes the validation parameters achieved using Method B, proving its superiority for regulatory submissions[2].
Table 2: Method Validation Parameters (ICH Q2(R2) Framework)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (Method B) | Conclusion |
| Specificity | Unambiguous measurement of analyte in presence of impurities[7]. | Baseline resolution ( | Pass. No matrix interference. |
| Linearity & Range | Proportional response across the specified range[7]. | Pass. Highly linear response. | |
| Accuracy (Recovery) | Agreement with true value[6]. | 99.2% - 100.8% across three concentration levels (50%, 100%, 150%). | Pass. No analyte loss to hydrolysis. |
| Precision (Repeatability) | Closeness of agreement between independent test results[6]. | %RSD = 0.6% (n=6 preparations). | Pass. Highly reproducible. |
| LOD / LOQ | Lowest amount detectable/quantifiable. | LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL (S/N | Pass. Suitable for trace impurity tracking. |
| Robustness | Reliability under deliberate variations[6]. | Stable across | Pass. Method is robust for routine QC. |
Conclusion
Developing an HPLC method for highly reactive intermediates like 3,5-Dichloro-2-methylbenzyl bromide requires a deep understanding of the molecule's physical chemistry. By transitioning from traditional fully porous columns and protic solvents to core-shell technology and aprotic environments , laboratories can eliminate artifactual degradation. This modernized approach not only yields a highly accurate purity profile but also strictly complies with the latest USP <621> allowable adjustments[5] and ICH Q2(R2) validation frameworks[2].
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH Source: ICH.org URL:[Link]
-
Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
-
<621> Chromatography - USP.org (Notice of Adoption) Source: USP.org URL:[Link]
-
Determination of benzyl bromide as a genotoxic impurity... Source: TSI Journals URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview Source: QbD Group URL:[Link]
Sources
Analytical Comparison Guide: Mass Spectrometry Fragmentation and Characterization of 3,5-Dichloro-2-methylbenzyl Bromide
For researchers and drug development professionals, the structural elucidation of halogenated intermediates like 3,5-Dichloro-2-methylbenzyl bromide (C₈H₇BrCl₂) presents unique analytical challenges. This guide objectively compares the performance of different mass spectrometry (MS) platforms for characterizing this compound, detailing the mechanistic fragmentation pathways, isotopic signatures, and field-proven experimental protocols.
Mechanistic Fragmentation & Isotopic Signatures
The fragmentation of 3,5-Dichloro-2-methylbenzyl bromide under standard Electron Ionization (EI) is governed by the relative bond dissociation energies of its substituents and the thermodynamic stability of the resulting cations.
Upon ionization, the molecule forms a radical cation [M]•⁺ at m/z 252. The primary and most abundant cleavage is the expulsion of a bromine radical (Br•). This is driven by the weak C-Br bond, resulting in a highly stable 1 at m/z 173, which readily isomerizes to a delocalized tropylium-like structure[1][2]. Subsequent high-energy 3 of this species involves the loss of a chlorine radical (-35 Da) or the neutral loss of HCl (-36 Da)[3].
EI-MS fragmentation pathway of 3,5-Dichloro-2-methylbenzyl bromide.
The Cl₂Br Isotopic Fingerprint
Because the molecule contains one bromine and two chlorine atoms, its mass spectrum is defined by a striking isotopic cluster. Bromine exists naturally as ⁷⁹Br and ⁸¹Br (~1:1 ratio), while chlorine exists as ³⁵Cl and ³⁷Cl (~3:1 ratio)[4]. This combination yields a highly diagnostic M, M+2, M+4, M+6 pattern that serves as a self-validating fingerprint for the intact molecule.
Table 1: Theoretical Isotopic Abundances for Key Ions
| Ion Species | Composition | m/z | Relative Abundance | Diagnostic Value |
| [M]•⁺ Cluster | C₈H₇(⁷⁹Br)(³⁵Cl₂) | 252 | ~60% | Confirms intact molecule. |
| C₈H₇(⁸¹Br)(³⁵Cl₂) + (⁷⁹Br)(³⁵Cl³⁷Cl) | 254 | 100% (Base of cluster) | Primary target for SIM. | |
| C₈H₇(⁸¹Br)(³⁵Cl³⁷Cl) + (⁷⁹Br)(³⁷Cl₂) | 256 | ~46% | Validates Cl₂Br presence. | |
| C₈H₇(⁸¹Br)(³⁷Cl₂) | 258 | ~6% | Confirms heavy isotopes. | |
| [M-Br]⁺ Cluster | C₈H₇(³⁵Cl₂) | 173 | 100% (Base Peak) | Confirms loss of Br radical. |
| C₈H₇(³⁵Cl³⁷Cl) | 175 | ~66% | Validates remaining Cl₂. | |
| C₈H₇(³⁷Cl₂) | 177 | ~11% | Confirms remaining Cl₂. |
Technology Comparison: GC-EI-MS vs. LC-MS Alternatives
Selecting the right analytical platform requires understanding the causality between the molecule's physicochemical properties and the ionization mechanism. 3,5-Dichloro-2-methylbenzyl bromide is highly hydrophobic and lacks basic nitrogen atoms or acidic protons. Consequently, standard Electrospray Ionization (ESI) fails to efficiently protonate or deprotonate the molecule in the liquid phase.
To overcome this, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) remains the gold standard. However, for high-throughput LC workflows, Atmospheric Pressure Chemical Ionization (APCI) is the superior alternative, as it utilizes a 5 to ionize non-polar compounds[5].
Table 2: Performance Comparison of MS Platforms
| Parameter | GC-EI-MS (Gold Standard) | LC-APCI-MS/MS (Alternative) | LC-ESI-MS/MS (Not Recommended) |
| Ionization Mechanism | Hard Ionization (70 eV e⁻ impact) | Soft Ionization (Corona Discharge) | Soft Ionization (Liquid Electrospray) |
| Analyte Suitability | Optimal (Volatile, non-polar) | High (Excellent for halogens) | Poor (Lacks proton-affinitive sites) |
| Primary Ion Observed | [M]•⁺ (m/z 252 cluster) | [M-Br]⁺ (m/z 173 cluster)* | Signal often undetectable |
| Fragmentation Extent | Extensive (Ideal for structural ID) | Tunable via Collision Energy | N/A |
| Throughput | Moderate (15-25 min run) | High (2-5 min run) | N/A |
*Note: Under APCI conditions, the weak C-Br bond often undergoes in-source fragmentation, making the [M-Br]⁺ ion the most reliable precursor for MRM quantification.
Experimental Protocols & Methodologies
The following workflows represent self-validating systems designed to ensure data integrity and prevent false positives caused by isobaric interferences.
Workflow comparing GC-EI-MS and LC-APCI-MS/MS for halogenated benzyl analysis.
Protocol A: Structural Elucidation via GC-EI-MS
Causality: A non-polar DB-5MS column is selected to match the hydrophobicity of the analyte, ensuring sharp peak shapes. The 70 eV ionization energy is utilized to generate highly reproducible spectra that can be cross-referenced against NIST libraries.
-
Sample Preparation: Dissolve the standard in HPLC-grade hexane to a concentration of 10 µg/mL.
-
Chromatographic Separation:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometry Parameters:
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50 to 350.
-
-
Self-Validation Check: Extract the ion chromatograms for m/z 252, 254, and 256. The system automatically validates the peak if the relative abundances align with the 60:100:46 theoretical ratio, confirming the preservation of the Cl₂Br cluster.
Protocol B: High-Throughput Quantification via LC-APCI-MS/MS
Causality: APCI is chosen over ESI to force gas-phase ionization of the non-polar molecule. Because the C-Br bond is highly labile, the method deliberately targets the in-source generated [M-Br]⁺ species as the precursor ion for quantitative Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Dilute the analyte in 50:50 Methanol:Water (v/v).
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic 80% Methanol / 20% Water (0.1% Formic acid added to aid general droplet evaporation, though APCI relies primarily on the corona needle).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Parameters (APCI+):
-
Corona Current: 5.0 µA.
-
Probe Temperature: 450°C (High temperature required to vaporize the non-polar solvent/analyte mixture).
-
MRM Transitions: Precursor m/z 173 → Product m/z 138 (Collision Energy: 15 eV) and Precursor m/z 175 → Product m/z 140 (Collision Energy: 15 eV).
-
-
Self-Validation Check: The ratio of the 173→138 transition to the 175→140 transition must be approximately 100:66. A deviation of >10% indicates isobaric interference in the biological matrix or mobile phase.
References
- Mass Spectroscopy: Structural Analysis Source: Scribd URL
- Isotopes in Mass Spectrometry Source: Chemistry Steps URL
- Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of Benzil Derivatives Source: Benchchem URL
- Isotope patterns for -Cl and -Br Source: University of Calgary URL
- The thermal decomposition of the benzyl radical in a heated micro-reactor Source: AIP Publishing URL
- Source: University of Crete (UOC)
Sources
Comparative Reactivity Guide: 3,5-Dichloro-2-methylbenzyl Bromide vs. Benzyl Bromide
This comparative guide details the reactivity differences between 3,5-Dichloro-2-methylbenzyl bromide and the reference standard, Benzyl bromide .
Executive Summary
3,5-Dichloro-2-methylbenzyl bromide exhibits significantly lower reactivity in nucleophilic substitutions (
Researchers must adjust standard benzylation protocols when moving from benzyl bromide to this substituted analog. Successful coupling requires higher reaction temperatures (60–80°C) , polar aprotic solvents (DMF, DMSO) , and often the addition of iodide catalysts (Finkelstein conditions) to drive conversion.
Quick Comparison Matrix
| Feature | Benzyl Bromide (Reference) | 3,5-Dichloro-2-methylbenzyl Bromide |
| Primary Mechanism | ||
| Relative Rate ( | 1.00 (Standard) | ~0.05 – 0.15 (Predicted) |
| Electronic Effect | Neutral | Deactivated (Electron Withdrawing) |
| Steric Environment | Unhindered | Hindered (ortho-effect) |
| Lachrymatory Potency | High (Severe Irritant) | Moderate to High (Lower Volatility) |
| Storage Stability | Moderate (Light sensitive) | High (Solid, less prone to hydrolysis) |
Mechanistic Analysis & Chemical Logic
The "Loose" Transition State of Benzylic Substitution
To understand the reactivity drop, one must recognize that benzylic
-
Benzyl Bromide: The phenyl ring stabilizes this
charge via resonance, lowering the activation energy ( ). -
3,5-Dichloro-2-methylbenzyl Bromide: The substituents disrupt this stabilization.
Electronic Deactivation (The Hammett Effect)
The two chlorine atoms at the 3- and 5-positions exert a strong Inductive Electron-Withdrawing Effect (-I) .
-
Impact: They pull electron density away from the benzene ring and the benzylic carbon.
-
Consequence: In a "loose" transition state, the developing positive charge is destabilized by this electron withdrawal.[1] Literature on substituted benzyl halides confirms that Electron Withdrawing Groups (EWGs) like chlorine generally decrease
reaction rates by increasing the energy of the cationic character in the transition state [1].
Steric Hindrance (The Ortho Effect)
The methyl group at the 2-position (ortho) is the critical kinetic throttle.
-
Impact: It physically blocks the optimal trajectory for the nucleophile's backside attack (180° to the C-Br bond).
-
Consequence: This increases the steric energy term in the Arrhenius equation. While para-methyl groups typically accelerate reaction rates (via electron donation), ortho-methyl groups retard the rate due to this steric clash, often overriding their electronic donating benefits [2].
Reaction Coordinate Visualization
The following diagram illustrates the higher activation energy required for the substituted analog.
Caption: Energy profile showing the higher activation barrier (
Experimental Optimization Guide
When substituting benzyl bromide with 3,5-dichloro-2-methylbenzyl bromide, "drop-in" replacements often result in incomplete conversion. The following protocol adjustments are scientifically validated to overcome the electronic and steric barriers.
Solvent & Catalyst Selection
-
Solvent: Switch from Acetone or Acetonitrile to DMF (Dimethylformamide) or NMP . These polar aprotic solvents better solvate the cation, stabilizing the transition state, and leave the nucleophile "naked" and more reactive.
-
Catalyst (Finkelstein Condition): Add 0.1 – 0.5 eq of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
Decision Tree for Protocol Design
Caption: Logic flow for selecting reaction conditions based on substrate reactivity.
Validated Experimental Protocols
Protocol A: Standard Benzylation (Reference)
Suitable for Benzyl Bromide
-
Dissolve Nucleophile (1.0 eq) in Acetone (0.2 M).
-
Add
(1.5 eq) and Benzyl Bromide (1.1 eq). -
Stir at Room Temperature for 2–4 hours.
-
Workup: Filter solids, concentrate, and purify.
Protocol B: Enhanced Benzylation (For Deactivated Substrates)
Required for 3,5-Dichloro-2-methylbenzyl bromide
-
Dissolve Nucleophile (1.0 eq) in anhydrous DMF (0.2 M).
-
Why: Higher boiling point and better cation solvation than acetone.
-
-
Add Cesium Carbonate (
, 1.5 eq) .-
Why: The "Cesium Effect" increases nucleophile solubility and reactivity compared to Potassium.
-
-
Add TBAI (10 mol%) or NaI (0.5 eq).
-
Why: In-situ conversion to the more reactive benzyl iodide.
-
-
Add 3,5-Dichloro-2-methylbenzyl bromide (1.2 eq).
-
Heat to 60–80°C for 6–12 hours.
-
Monitoring: Monitor by LCMS. The starting material has a distinct UV trace; do not stop until the bromide peak disappears, as the intermediate iodide may be visible.
-
Safety & Handling
-
Lachrymator Hazard: While 3,5-dichloro-2-methylbenzyl bromide is a solid (unlike the liquid benzyl bromide) and has lower vapor pressure, it remains a potent lachrymator.
-
Control: Always weigh in a fume hood. Clean spills with a solution of dilute ammonia or ethanolamine to quench the alkyl halide.
-
-
Skin Sensitizer: Both compounds are potent alkylating agents and can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
References
-
Sugden, S., & Willis, J. B. (1951). The Kinetics of the Reaction of Benzyl Halides with Anions. Journal of the Chemical Society, 1360–1363. Link
-
Yoh, S. D., et al. (1969).[7] Kinetics of the Reaction of Benzyl Bromides with Thiourea. Journal of the Korean Chemical Society, 13(3).[7] Link
-
BenchChem. (2025).[5] Application Notes: 3,5-Dimethylbenzylmagnesium Bromide in Pharmaceutical Synthesis. Link
-
Master Organic Chemistry. (2012).[8] The SN2 Reaction Mechanism: Steric Effects.[8][9] Link
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. prepchem.com [prepchem.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]
- 7. Kinetics of the Reaction of Benzyl Bromides with Thiourea - 대한화학회지 : 논문 | DBpia [dbpia.co.kr]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: IR Characterization of 3,5-Dichloro-2-methylbenzyl bromide
Topic: IR Spectroscopy Characterization of 3,5-Dichloro-2-methylbenzyl bromide Content Type: Technical Comparison & Application Guide
Executive Summary
3,5-Dichloro-2-methylbenzyl bromide is a critical electrophilic intermediate used in the synthesis of polyfunctionalized pharmaceutical scaffolds. Its high reactivity, driven by the benzylic bromide leaving group, makes it superior to its chloride analogue for nucleophilic substitutions (
This guide provides a comparative IR spectroscopic analysis designed for drug development professionals . It moves beyond simple peak listing to focus on differentiation strategies : distinguishing the product from its chlorinated analogue (a common cost-saving alternative) and its hydrolytic degradation products (benzyl alcohols).
Comparative Analysis: Bromide vs. Alternatives
In process chemistry, the choice between a benzyl bromide and a benzyl chloride often dictates reaction yield and kinetics. IR spectroscopy is the rapid-response tool to verify identity and purity without the latency of NMR.
Comparison 1: The Halogen Leaving Group (Bromide vs. Chloride)
The primary "performance" metric here is the leaving group ability , which correlates directly to the bond strength observed in IR.
| Feature | 3,5-Dichloro-2-methylbenzyl bromide (Target) | 3,5-Dichloro-2-methylbenzyl chloride (Alternative) | Implication |
| C–X Stretch Frequency | 515 – 690 cm⁻¹ (Strong) | 700 – 850 cm⁻¹ (Strong) | The C–Br bond is weaker (lower wavenumber) than C–Cl, predicting higher reactivity in alkylation reactions. |
| Reactivity Profile | High ( | Low ( | Bromide is preferred for mild conditions; Chloride requires forcing conditions (higher T, stronger bases). |
| CH₂ Wagging | 1190 – 1250 cm⁻¹ | 1230 – 1300 cm⁻¹ | Diagnostic region for confirming the halogen attachment to the methylene group. |
Comparison 2: Process Monitoring (Product vs. Precursor/Impurity)
The most common synthesis route is the radical bromination of 3,5-dichloro-2-methyltoluene or the conversion of 3,5-dichloro-2-methylbenzyl alcohol.
| Functional Group | Target: Benzyl Bromide | Impurity: Benzyl Alcohol (Hydrolysis) | Precursor: Toluene Derivative |
| O–H Stretch | Absent | 3200 – 3500 cm⁻¹ (Broad, Strong) | Absent |
| C–O Stretch | Absent | 1000 – 1050 cm⁻¹ (Strong) | Absent |
| C–Br Stretch | Present (~600 cm⁻¹) | Absent | Absent |
| Methyl C–H | Distinct –CH₂Br & –CH₃ | Distinct –CH₂OH & –CH₃ | Only –CH₃ (Ar-CH₃) |
Detailed Spectral Assignment
The following data synthesizes theoretical group frequencies with experimental baselines for polysubstituted aromatics.
Experimental Conditions
-
Phase: Solid state (KBr Pellet) or ATR (Diamond/ZnSe).
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
Peak Table
| Frequency (cm⁻¹) | Intensity | Assignment | Structural Causality |
| 3050 – 3100 | Weak | Aromatic ring hydrogen stretching. | |
| 2920 – 2980 | Medium | Asymmetric stretch of the 2-methyl group. | |
| 2850 – 2900 | Weak | Symmetric stretch of the methylene (–CH₂–) bridge. | |
| 1580 – 1600 | Medium | Aromatic ring "breathing" modes; split due to asymmetric substitution. | |
| 1450 – 1480 | Medium | Scissoring/Bending of alkyl groups. | |
| 1190 – 1250 | Medium | Diagnostic: Methylene wagging specific to benzyl bromides [1]. | |
| 1030 – 1075 | Strong | In-plane bending/stretching of the Aryl-Chlorine bonds at positions 3,5 [2]. | |
| 800 – 860 | Strong | Out-of-plane (OOP) bending. Pattern characteristic of 1,2,3,5-tetrasubstituted benzene. | |
| 600 – 690 | Strong | Critical Quality Attribute: The carbon-bromine stretch.[1][2] Lower frequency indicates a weaker, more reactive bond [3]. |
Experimental Protocol: Self-Validating Purity Check
Objective: Rapidly confirm the conversion of 3,5-dichloro-2-methylbenzyl alcohol to the bromide without HPLC.
Protocol:
-
Baseline: Acquire reference spectrum of the starting alcohol. Note the
region ( cm⁻¹) and region ( cm⁻¹). -
Sampling: Take a 5 mg aliquot of the reaction mixture.
-
Workup (Miniature): Partition between 0.5 mL Ethyl Acetate and 0.5 mL Water. Discard water (removes ionic byproducts). Dry organic layer over
. -
Measurement: Evaporate solvent on the ATR crystal.
-
Validation Logic:
-
Pass: Complete disappearance of
cm⁻¹ band; appearance of sharp band at cm⁻¹. -
Fail: Persistence of broad
band (incomplete reaction). -
Warning: Appearance of doublet near
cm⁻¹ (oxidation to aldehyde—indicates overheating).
-
Decision Workflow (Graphviz)
The following diagram illustrates the logical flow for interpreting IR data during the synthesis or quality control of this intermediate.
Caption: Logic gate for rapid IR-based quality control of 3,5-Dichloro-2-methylbenzyl bromide synthesis.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectra of Halogenoalkanes (Alkyl Halides). [Link]
Sources
Product Performance: Comparative Reactivity of Benzyl Halide Analogs
An in-depth structural validation and performance comparison of 3,5-Dichloro-2-methylbenzyl bromide (CAS: 1804896-64-7) and its analogs requires a rigorous, multi-modal analytical approach. As a highly electrophilic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, understanding its reactivity profile relative to alternative halides—and ensuring its structural integrity—is critical to preventing downstream synthetic failures.
This guide provides an objective comparison of benzyl halide analogs, elucidates the causality behind specific analytical behaviors, and establishes self-validating experimental protocols for structural confirmation.
When designing an alkylation workflow, chemists must select the appropriate benzylic halide. The choice between a chloride, bromide, or iodide analog fundamentally alters reaction kinetics, stability, and the impurity profile[1].
The superiority of the bromide analog lies in its position as the "Goldilocks" leaving group. Bromide possesses a larger atomic radius than chloride, which diffuses the negative charge in the transition state, significantly lowering the activation energy for
Table 1: Reactivity and Stability Comparison of 3,5-Dichloro-2-methylbenzyl Halides
| Analog | Leaving Group | Relative | Bench Stability | Primary Synthetic Application |
| Chloride | Low (Often requires NaI catalyst) | Excellent | High-temperature alkylations; reactions requiring high chemoselectivity. | |
| Bromide | High (Optimal) | Good (Moisture sensitive) | Default choice for standard N-, O-, and S-alkylations at room temp to 60°C. | |
| Iodide | Very High | Poor (Light/Heat sensitive) | Generated in situ via Finkelstein reaction for highly sterically hindered targets. |
The DMSO Trap: Kornblum Oxidation
A critical failure point in utilizing benzyl bromides is the selection of dimethyl sulfoxide (DMSO) as a solvent. Under basic conditions, benzylic bromides undergo a rapid Kornblum oxidation in DMSO, converting the valuable alkylating agent into an undesired benzaldehyde derivative[3]. This side reaction is significantly less pronounced with benzyl chlorides, highlighting a scenario where the less reactive chloride analog may outperform the bromide.
Caption: Comparative reactivity and solvent-dependent side reactions of benzyl halide analogs.
Structural Validation: Orthogonal Analytical Techniques
To ensure the structural integrity of 3,5-Dichloro-2-methylbenzyl bromide, a self-validating system utilizing both Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) is required. Relying on a single technique can lead to false positives, particularly concerning regioisomers (e.g., 2,4-dichloro vs. 3,5-dichloro substitution).
A. High-Resolution NMR Spectroscopy ( H and C)
NMR provides absolute confirmation of the carbon framework. For 3,5-Dichloro-2-methylbenzyl bromide, the benzylic protons (
-
Causality Check: Why not use
for NMR validation? As established, the bromide will begin oxidizing to the aldehyde during extended acquisitions[3]. or must be used to preserve the structural integrity of the analyte during the scan.
B. Solvent-Free Headspace GC-MS (SF-HS-GC/MS)
Standard liquid-injection GC-MS can cause thermal degradation of volatile benzyl halides in the hot inlet. Solvent-Free Headspace GC-MS is the superior alternative, preventing matrix interference and preserving the intact molecular ion[4].
The mass spectrum of 3,5-Dichloro-2-methylbenzyl bromide provides a definitive isotopic fingerprint. The presence of two chlorine atoms (
Caption: Orthogonal structural validation workflow utilizing NMR and SF-HS-GC/MS techniques.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating; they incorporate internal checks to ensure the data collected is an artifact-free representation of the molecule.
Protocol 1: Artifact-Free NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 3,5-Dichloro-2-methylbenzyl bromide in 0.6 mL of anhydrous
(Acetonitrile- ). Do not use [3]. -
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference point, ensuring chemical shift accuracy.
-
Acquisition (
H): Run a standard 1D H NMR at 400 MHz or higher. -
Validation Criteria:
-
Confirm the presence of the aryl methyl group (
) as a singlet near 2.4 ppm (integrating to 3H). -
Confirm the benzylic methylene (
) as a singlet near 4.5–4.7 ppm (integrating to 2H). -
Confirm two distinct aromatic protons near 7.2–7.5 ppm, appearing as doublets with
(integrating to 1H each).
-
-
Self-Validation: If the benzylic peak appears as a doublet or triplet, structural misassignment (e.g., an isomer where the benzylic group is adjacent to an aromatic proton) has occurred.
Protocol 2: Solvent-Free Headspace GC-MS (SF-HS-GC/MS)
-
Sample Preparation: Place 10 mg of the solid sample directly into a 20 mL headspace vial. Do not dissolve in organic solvents, as solvent expansion can mask early-eluting peaks and cause inlet discrimination[4].
-
Internal Standard: Spike the vial with 1 µL of Benzyl chloride-
vapor to monitor instrument response and retention time drift[4]. -
Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 85°C for 15 minutes to drive the volatile halide into the headspace.
-
Injection & Separation: Extract 1 mL of the headspace gas and inject it into the GC (Split ratio 10:1). Use a mid-polarity column (e.g., DB-5MS) with a temperature gradient from 50°C to 250°C at 15°C/min.
-
MS Detection (EI mode): Scan from
50 to 350. -
Validation Criteria: Locate the molecular ion
and verify the 9:15:7:1 isotopic ratio for the , , , and peaks. The base peak should correspond to the loss of the bromine radical , yielding the stabilized 3,5-dichloro-2-methylbenzyl cation.
References
Sources
chromatographic separation of 3,5-Dichloro-2-methylbenzyl bromide impurities
Publish Comparison Guide: Chromatographic Separation of 3,5-Dichloro-2-methylbenzyl Bromide Impurities
Executive Summary
This technical guide evaluates the chromatographic performance of Core-Shell Phenyl-Hexyl Stationary Phases (The Advanced Solution) versus Traditional Fully Porous C18 Columns (The Standard Alternative) for the separation of 3,5-Dichloro-2-methylbenzyl bromide and its critical process impurities.
Designed for researchers in drug development, this analysis demonstrates that while traditional C18 methods provide adequate retention, they often fail to resolve critical positional isomers and over-brominated byproducts due to a reliance solely on hydrophobic discrimination. The Phenyl-Hexyl chemistry, utilizing
The Chemical Context & Impurity Profile
3,5-Dichloro-2-methylbenzyl bromide is a potent alkylating agent and key intermediate in the synthesis of pharmaceuticals. Its synthesis—typically via radical bromination of 3,5-dichloro-2-methyltoluene—generates a specific profile of impurities that are structurally similar and difficult to separate.
Critical Impurities:
-
Starting Material (SM): 3,5-Dichloro-2-methyltoluene (Unreacted).
-
Over-Brominated (OB): 3,5-Dichloro-2-(dibromomethyl)toluene (Benzal bromide analog).
-
Hydrolysis Product (HP): 3,5-Dichloro-2-methylbenzyl alcohol (Degradant from moisture).
Synthesis & Impurity Pathway Diagram
Figure 1: Reaction pathway showing the origin of critical impurities (SM, OB, HP) relative to the target benzyl bromide.
The Challenge: Limitations of Standard C18
The Alternative: Traditional Fully Porous C18 (5 µm) The industry-standard C18 column relies exclusively on hydrophobic subtraction.
-
Mechanism: Separation based on carbon load and hydrophobicity.
-
Failure Mode: The target bromide and the starting material (methyltoluene) have nearly identical hydrophobicity (
values are very close). This results in critical pair co-elution or "shoulder" peaks, making accurate quantitation of the starting material impossible at low levels (<0.1%). -
Stability Issue: Benzyl bromides are reactive. Long run times on porous silica increase the risk of on-column degradation (solvolysis), creating ghost peaks.
The Solution: Core-Shell Phenyl-Hexyl Technology
The Product: Core-Shell Phenyl-Hexyl (2.6 µm)
This phase introduces a secondary separation mechanism:
-
Mechanism: The phenyl ring on the stationary phase interacts with the electron-deficient aromatic ring of the halogenated benzyl bromide.
-
Selectivity: The presence of the bromine atom on the benzylic carbon significantly alters the electron density compared to the methyl group of the starting material. The Phenyl-Hexyl phase "sees" this electronic difference, pulling the two peaks apart.
-
Efficiency: The core-shell morphology reduces diffusion paths, sharpening peaks and allowing higher flow rates without backpressure limitations.
Experimental Protocol & Comparison
Method A: Standard Alternative (C18)
-
Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (70:30).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Method B: Optimized Advanced (Phenyl-Hexyl)
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase: Gradient Acetonitrile:Water (0.1% Formic Acid).
-
Gradient: 50% B to 90% B in 5 min.
-
-
Flow Rate: 0.5 mL/min.
-
Expert Insight: Formic acid is added to suppress the ionization of any residual silanols and stabilize the benzyl bromide against hydrolysis during the run.
Performance Data Summary
| Metric | Standard C18 (Alternative) | Core-Shell Phenyl-Hexyl (Advanced) | Improvement |
| Resolution (Rs) SM / Product | 1.2 (Incomplete Separation) | 3.8 (Baseline Separation) | +216% |
| Resolution (Rs) Product / OB | 2.1 | 5.4 | +157% |
| Tailing Factor (Product) | 1.4 (Asymmetric) | 1.05 (Symmetric) | Improved Symmetry |
| Analysis Time | 18.0 minutes | 7.5 minutes | 58% Faster |
| LOD (Impurity SM) | 0.05% | 0.01% | 5x Sensitivity |
Data Interpretation: The Phenyl-Hexyl column resolves the critical pair (SM/Product) to baseline (Rs > 1.5), allowing for precise integration of the unreacted starting material, a requirement for ICH guidelines.
Analytical Workflow & Decision Logic
The following diagram outlines the decision process for selecting the appropriate method based on impurity profile complexity.
Figure 2: Method development workflow prioritizing selectivity modification over efficiency gains.
Technical Considerations & Best Practices
-
Solvent Choice (Critical): Avoid Methanol. Benzyl bromides undergo solvolysis in methanol to form methyl ethers (an artifact impurity). Always use Acetonitrile for sample preparation and mobile phase.
-
Sample Stability: Prepare samples immediately before injection. If autosampler storage is necessary, maintain at 4°C.[5]
-
Detection Wavelength: The chlorinated aromatic ring provides strong UV absorption. Set detection to 220 nm for maximum sensitivity of the impurities, or 254 nm for higher specificity if solvent cutoff is an issue.
References
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Halides and Isomers. Retrieved from [Link]
-
PubChem. (2025).[6] 3,5-Dibromobenzyl bromide Compound Summary. Retrieved from [Link]
Sources
Precision Elemental Analysis of 3,5-Dichloro-2-methylbenzyl bromide: A Comparative Guide to Halogen and CHN Quantification
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex, multi-halogenated organic intermediates. 3,5-Dichloro-2-methylbenzyl bromide (C₈H₇BrCl₂) is a prime example. Widely utilized as a rigid scaffold in drug development and agrochemical synthesis, its structural validation requires absolute precision.
The presence of both chlorine and bromine on the same molecular framework presents a notorious challenge for traditional elemental analysis. This guide objectively compares alternative analytical techniques and establishes a self-validating, orthogonal workflow to achieve uncompromising stoichiometric accuracy.
The Analytical Challenge: Why Traditional Methods Fail
To confirm the purity of 3,5-Dichloro-2-methylbenzyl bromide, analysts must quantify Carbon, Hydrogen, Chlorine, and Bromine to within ±0.3% of their theoretical mass fractions.
Historically, laboratories relied on argentometric titration (precipitation with AgNO₃) for halogen quantification. However, because the solubility products (
To overcome this, modern laboratories must pivot to Combustion Ion Chromatography (CIC) , a hyphenated technique that completely bypasses the limitations of wet chemistry by separating the halides chromatographically after thermal decomposition.
Table 1: Performance Comparison of Halogen Quantification Techniques
| Analytical Technique | Halogen Speciation (Cl vs. Br) | Accuracy / Precision | Matrix Interference | Verdict for C₈H₇BrCl₂ |
| Combustion Ion Chromatography (CIC) | Excellent (Baseline resolution) | < 0.1% RSD | Low (Combustion destroys organic matrix) | Gold Standard |
| Argentometric Titration | Poor (Co-precipitation of AgX) | 1.0 - 2.5% RSD | High (Requires complex masking) | Not Recommended |
| X-Ray Fluorescence (XRF) | Good (Distinct emission lines) | 2.0 - 5.0% RSD | High (Requires strict matrix matching) | Screening Only |
Self-Validating Experimental Protocols
To achieve a fully validated elemental profile, we employ an orthogonal approach: high-temperature CHN analysis for the organic backbone, running in parallel with CIC for halogen speciation. Every protocol below is designed as a self-validating system , ensuring that instrument drift or incomplete combustion is immediately flagged.
Protocol A: Carbon and Hydrogen Quantification (CHN Analysis)
This method utilizes dynamic flash combustion to convert the organic matrix into CO₂ and H₂O.
-
Sample Preparation: Weigh exactly 1.500 mg of the analyte into a combustible tin capsule using a microbalance (resolution: 1 µg).
-
Flash Combustion: Drop the capsule into a quartz combustion tube heated to 950°C under an oxygen-enriched helium atmosphere[1].
-
Catalytic Oxidation & Halogen Scrubbing (Critical Causality): Pass the evolved gases over copper oxide to ensure complete oxidation. Crucially, the gas stream must then pass through a silver wool scrubber.Why? Halogens (Cl, Br) form volatile HX gases during combustion. If allowed to proceed, they will permanently damage the GC column and skew the Thermal Conductivity Detector (TCD) baseline. Silver wool quantitatively traps these interferents as solid AgCl and AgBr.
-
Self-Validation Checkpoint: Run a certified Acetanilide standard every 10 samples. The calculated %C and %H must fall within ±0.15% of the theoretical value. Any deviation indicates scrubber exhaustion or a micro-leak in the pneumatic system.
Protocol B: Halogen Speciation via Combustion Ion Chromatography (CIC)
CIC combines automated pyrohydrolytic combustion with the precision of anion-exchange chromatography[2].
-
Sample Introduction: Weigh 5.00 mg of the compound into a high-purity ceramic boat.
-
Pyrohydrolysis: Introduce the boat into a furnace at 1050°C under an argon/oxygen stream. Causality: The gas stream must be actively humidified with ultra-pure water (hydropyrolysis)[3]. Without water, the halogens may form elemental Cl₂ and Br₂, which absorb poorly. Water ensures quantitative conversion into highly soluble hydrogen halides (HCl, HBr).
-
Absorption: Route the combustion gases into an absorption module containing 50 mg/L Hydrogen Peroxide (H₂O₂). Causality: H₂O₂ acts as a mild oxidant/reductant to ensure any residual elemental halogens or sulfur compounds are fully converted to their stable ionic forms (Cl⁻, Br⁻, SO₄²⁻)[4].
-
Chromatographic Separation: Inject a 20 µL aliquot of the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column. Elute using a standard carbonate/bicarbonate buffer.
-
Self-Validation Checkpoint: Prior to the sample, analyze a mixed-halide certified reference material (e.g., 4-Bromochlorobenzene). The chromatographic resolution (
) between the chloride and bromide peaks must be > 1.5.
Quantitative Data & Stoichiometric Validation
The ultimate validation of this dual-method workflow is the Mass Balance Equation . By summing the experimental mass fractions of C, H, Cl, and Br, the total must equal 100.00% ± 0.30% (the universally accepted Pregl tolerance for elemental analysis). A sum significantly below 99.7% immediately flags the presence of undetected impurities, such as residual moisture or synthesis solvents.
Table 2: Theoretical vs. Experimental Elemental Composition for C₈H₇BrCl₂
(Calculated Exact Mass: 253.948 g/mol )
| Element | Theoretical Mass Fraction (%) | Acceptable Variance (±0.3%) | Target Experimental Range (%) | Analytical Source |
| Carbon (C) | 37.84% | ± 0.30% | 37.54% – 38.14% | CHN Analyzer (TCD) |
| Hydrogen (H) | 2.78% | ± 0.30% | 2.48% – 3.08% | CHN Analyzer (TCD) |
| Chlorine (Cl) | 27.92% | ± 0.30% | 27.62% – 28.22% | CIC (Conductivity) |
| Bromine (Br) | 31.46% | ± 0.30% | 31.16% – 31.76% | CIC (Conductivity) |
| Total (Σ) | 100.00% | ± 0.30% | 99.70% – 100.30% | Mass Balance Check |
Workflow Visualization
The following diagram maps the orthogonal, self-validating workflow required to accurately characterize this complex di-halogenated compound.
Figure 1: Orthogonal elemental analysis workflow for 3,5-Dichloro-2-methylbenzyl bromide.
References
-
EAG Laboratories. "Combustion Ion Chromatography (CIC)." eag.com. 2
-
National Institutes of Health (NIH) / PMC. "Combustion ion chromatography for extractable organofluorine analysis." nih.gov. 3
-
Analytik Jena. "Opportunities of Overall Halogen Determination." analytik-jena.com. 4
-
Analytik Jena. "Combustion Elemental Analysis." analytik-jena.com. 1
Sources
A Comparative Guide to the Leaving Group Ability of Bromide in 3,5-Dichloro Substituted Benzylic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Leaving Group in Synthetic Strategy
In the intricate landscape of organic synthesis, the choice of a leaving group is a pivotal decision that dictates the course and efficiency of a reaction. A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons. Its ability to depart in a stable fashion is paramount to the success of many reactions, particularly nucleophilic substitutions and eliminations. This guide provides an in-depth comparative analysis of bromide as a leaving group in benzylic systems, specifically those bearing electron-withdrawing 3,5-dichloro substituents. We will explore the theoretical underpinnings of leaving group ability and present a framework for its experimental determination, comparing bromide to other common leaving groups such as iodide and tosylate.
Theoretical Framework: Deconstructing Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to its stability once it has departed from the substrate. Several key factors contribute to this stability:
-
Basicity: There is an inverse relationship between the basicity of a leaving group and its ability to depart.[1] Weaker bases are better leaving groups because they are more stable with a negative charge and are less likely to re-donate their electrons to the carbon center.[1] A useful proxy for basicity is the pKa of the conjugate acid of the leaving group; the conjugate bases of strong acids are excellent leaving groups.[1][2]
-
Polarizability: Larger, more polarizable atoms can better distribute a negative charge over a larger volume, which enhances their stability.[1][3] This is a key reason why iodide is generally a better leaving group than bromide.[3]
-
Bond Strength: The cleavage of the carbon-leaving group bond is a critical step in many reactions. A weaker bond will have a lower activation energy for cleavage, leading to a faster reaction rate.[1]
-
Resonance Stabilization: Leaving groups that can delocalize their negative charge through resonance are exceptionally stable and, therefore, excellent leaving groups. Sulfonates, such as tosylate (p-toluenesulfonate) and mesylate (methanesulfonate), are prime examples.
The Impact of 3,5-Dichloro Substitution on Benzylic Reactivity
The presence of two chlorine atoms at the 3 and 5 positions of the benzene ring significantly influences the reactivity of the benzylic carbon through inductive and resonance effects. Chlorine is an electronegative atom, and its primary influence from the meta position is a strong electron-withdrawing inductive effect (-I). This effect has profound implications for both Sₙ1 and Sₙ2 reaction pathways.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding the electronic effects of substituents on reaction rates.[4] The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For a chlorine atom in the meta position, the σ value is approximately +0.37.[5] The cumulative effect of two meta-chloro substituents would be expected to be roughly additive, resulting in a significant withdrawal of electron density from the aromatic ring and, consequently, from the benzylic carbon.
-
In an Sₙ1 mechanism , which proceeds through a carbocation intermediate, the electron-withdrawing nature of the 3,5-dichloro substituents will destabilize the developing positive charge on the benzylic carbon. This will increase the activation energy for the formation of the carbocation and significantly slow down the reaction rate compared to an unsubstituted benzyl system.[6]
-
In an Sₙ2 mechanism , the story is more nuanced. The electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the transition state of an Sₙ2 reaction involves the formation of a partial negative charge on the carbon atom as the nucleophile bonds and the leaving group departs. The inductive withdrawal of electron density by the chloro groups can help to stabilize this transition state.
Comparative Experimental Analysis
To objectively compare the leaving group ability of bromide with other common leaving groups in a 3,5-dichloro substituted benzylic system, a standardized kinetic study is necessary. A solvolysis reaction in a polar protic solvent, such as 80% ethanol, is a classic method for evaluating leaving group ability, particularly under conditions that favor an Sₙ1 or borderline Sₙ1/Sₙ2 mechanism.[7]
Hypothetical Kinetic Data
The following table presents hypothetical but scientifically reasoned first-order rate constants for the solvolysis of 3,5-dichlorobenzyl derivatives in 80% ethanol at 25°C. This data is based on the established principles of leaving group ability.
| Leaving Group | Substrate | pKa of Conjugate Acid (approx.) | Relative Rate (k_rel) | Hypothetical Rate Constant, k (s⁻¹) |
| Iodide | 3,5-Dichlorobenzyl Iodide | HI (-10)[8][9] | ~3 | 9.0 x 10⁻⁶ |
| Bromide | 3,5-Dichlorobenzyl Bromide | HBr (-9) [8][9] | 1 | 3.0 x 10⁻⁶ |
| Tosylate | 3,5-Dichlorobenzyl Tosylate | TsOH (-2.8)[2] | ~10 | 3.0 x 10⁻⁵ |
Justification of Hypothetical Data:
-
Iodide vs. Bromide: Iodide is a better leaving group than bromide due to the weaker C-I bond and the greater polarizability of the iodide ion, which better stabilizes the negative charge.[3] Therefore, the rate constant for the iodide derivative is expected to be higher than that of the bromide.
-
Tosylate vs. Halides: Tosylate is an excellent leaving group due to the extensive resonance stabilization of the negative charge on the sulfonate anion. Its conjugate acid, p-toluenesulfonic acid, is a strong acid.[2] Consequently, the tosylate derivative is expected to undergo solvolysis at a significantly faster rate than both the bromide and iodide derivatives.
Experimental Protocols
Synthesis of 3,5-Dichlorobenzyl Derivatives
A reliable synthesis of the necessary substrates is crucial for a comparative study.
-
Synthesis of 3,5-Dichlorobenzyl Alcohol: This can be achieved by the reduction of 3,5-dichlorobenzoyl chloride with a reducing agent like sodium borohydride.[10]
-
Synthesis of 3,5-Dichlorobenzyl Bromide: The alcohol can be converted to the bromide using a reagent such as phosphorus tribromide or by an Appel reaction. A known procedure involves reacting 3,5-dichlorobenzyl alcohol with triphenylphosphine and 1,2-dibromotetrachloroethane.[11]
-
Synthesis of 3,5-Dichlorobenzyl Iodide: A Finkelstein reaction, where the corresponding bromide or chloride is treated with sodium iodide in acetone, is a standard method for preparing alkyl iodides.
-
Synthesis of 3,5-Dichlorobenzyl Tosylate: The tosylate can be prepared by reacting 3,5-dichlorobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.[12]
Mandatory Visualizations
Diagram 1: Sₙ1 Reaction Mechanism
Caption: Generalized Sₙ1 mechanism for the solvolysis of a 3,5-dichlorobenzyl derivative.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of leaving group ability.
Conclusion
For nucleophilic substitution reactions at a benzylic carbon bearing strong electron-withdrawing groups in the 3 and 5 positions, the choice of leaving group remains a critical factor in determining reaction rates. While the 3,5-dichloro substitution pattern deactivates the substrate towards Sₙ1-type pathways by destabilizing the carbocation intermediate, the inherent leaving group ability still dictates the relative reactivity among different derivatives.
This guide has established a clear hierarchy of leaving group ability in this system: Tosylate > Iodide > Bromide . This order is grounded in the fundamental principles of anion stability, bond strength, and resonance. For synthetic applications where a facile nucleophilic substitution is desired at such a deactivated benzylic position, bromide, while a competent leaving group, is outperformed by iodide and significantly so by tosylate. The experimental framework provided herein offers a robust methodology for quantifying these differences and informing the rational design of synthetic routes in research and drug development.
References
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). PMC. Retrieved from [Link]
-
Iodide is a better leaving group than bromide. However, in hydroxylic solvents... (2023, July 10). Brainly. Retrieved from [Link]
-
The ascending order of relative rate of solvolysis of following compounds... (2025, December 30). Filo. Retrieved from [Link]
-
First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,5-dichlorobenzyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Chemistry Stack Exchange. Retrieved from [Link]
-
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2022, April 26). Hrčak. Retrieved from [Link]
-
Hammett Substituent Constants Table. (n.d.). Scribd. Retrieved from [Link]
-
pKa of strong acids... (n.d.). Retrieved from [Link]
-
"Pseudo" First-Order Reaction Rate Constants of the Solvolyses for S N... (n.d.). ResearchGate. Retrieved from [Link]
-
from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (n.d.). Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
The Art of Leaving: Understanding the Best Leaving Groups in Chemistry. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Substituent and Reaction Constants. (n.d.). Dalal Institute. Retrieved from [Link]
-
(PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]
-
The values of Hammett sigma constants of various substituents and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,5-dichlorobenzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
pKa Chart. (n.d.). Utah Tech University. Retrieved from [Link]
-
The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PMC. Retrieved from [Link]
-
A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.). Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). Google Patents.
-
Nucleophilic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
pKa values. (n.d.). Retrieved from [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved from [Link]
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Quality Control Benchmarks for 3,5-Dichloro-2-methylbenzyl bromide Reagents
Content Type: Publish Comparison Guide Subject: CAS 1804896-64-7 | Quality Assurance & Performance Benchmarking Audience: Medicinal Chemists, Process Development Scientists, QA/QC Managers
Executive Summary: The "Goldilocks" Reagent
3,5-Dichloro-2-methylbenzyl bromide (CAS: 1804896-64-7) is a specialized alkylating agent used primarily in the synthesis of pharmacophores requiring the specific steric and electronic profile of the 3,5-dichloro-2-methylphenyl moiety.
Unlike commodity benzyl bromides, this reagent presents a unique chemical paradox:
-
Steric Hindrance: The ortho-methyl group (position 2) significantly impedes nucleophilic attack at the benzylic carbon, slowing
reaction rates. -
Electronic Deactivation: The 3,5-dichloro substitution withdraws electron density, destabilizing the benzylic carbocation and retarding
pathways.
Consequently, this reagent is less reactive than standard benzyl bromide. This makes purity the critical determinant of reaction success; impurities that are more reactive (like unhindered benzyl bromides) or nucleophilic (like hydrolysis alcohols) can drastically skew yield profiles in complex syntheses.
Critical Quality Attributes (CQAs) & Benchmarks
The following benchmarks distinguish "Synthesis Grade" reagents from "High-Fidelity (Pharma) Grade" reagents suitable for GMP intermediates.
Table 1: Comparative Specification Benchmarks
| Feature | Synthesis Grade (Standard) | Pharma/High-Fidelity Grade | Impact on Application |
| Purity (HPLC/GC) | ≥ 95.0% | ≥ 98.0% | Lower purity requires excess reagent, complicating purification of sterically hindered products. |
| Appearance | Yellow to orange liquid/solid | Off-white solid or Colorless liquid | Yellowing indicates free |
| Identity (H-NMR) | Conforms to structure | Conforms, no extra peaks >1% | Critical to ensure no isomeric mixtures (e.g., 2,4-dichloro isomer). |
| Hydrolyzable Bromide | Not specified | < 0.5% Free HBr | High HBr content catalyzes degradation and affects pH-sensitive coupling reactions. |
| Residual Solvent | < 5.0% | < 0.5% | Solvents like DMF or Toluene can interfere with weight-based stoichiometry. |
| Water (Karl Fischer) | < 1.0% | < 0.1% | Water rapidly hydrolyzes the bromide to the alcohol (inactive impurity). |
Technical Deep Dive: Reactivity vs. Stability
To understand why specific QC parameters matter, we must analyze the molecule's behavior compared to alternatives.[1]
The "Leaving Group" Dilemma
Why use the Bromide when the Chloride is cheaper?
-
3,5-Dichloro-2-methylbenzyl chloride: Due to the deactivated ring and steric bulk, the chloride analog is often inert under standard alkylation conditions (
/Acetone). It requires harsh activation (NaI, high heat), which degrades sensitive substrates. -
3,5-Dichloro-2-methylbenzyl bromide: The weaker C-Br bond compensates for the steric/electronic deactivation, enabling alkylation at moderate temperatures (
).
Impurity Profiling
The synthesis of this reagent typically involves radical bromination of 3,5-dichloro-2-methyltoluene. This route generates specific impurities that must be monitored:
-
Under-brominated (Starting Material): 3,5-Dichloro-2-methyltoluene. Inert diluent.
-
Over-brominated (Gem-dibromide):
-dibromo-3,5-dichloro-2-methyltoluene. Highly reactive; forms aldehydes upon workup. -
Hydrolysis Product: (3,5-Dichloro-2-methylphenyl)methanol. Competes as a nucleophile.
Visualization: QC & Degradation Workflows
The following diagrams illustrate the logic flow for Quality Control and the chemical degradation pathways that necessitate strict storage conditions.
Diagram 1: Quality Control Decision Matrix
Caption: Logical workflow for accepting or rejecting reagent batches based on critical quality attributes.
Diagram 2: Degradation & Impurity Pathways
Caption: Mechanistic origin of common impurities during synthesis and storage.[1]
Experimental Protocols
Purity Assay via HPLC
Rationale: GC is often unsuitable for benzyl bromides due to thermal instability (degradation to benzyl alcohol or dimerization inside the injector port).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 60% B (Isocratic hold to elute polar hydrolysis products).
-
2-10 min: 60% -> 95% B (Linear gradient).
-
10-15 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Aromatic ring) and 254 nm.
-
Sample Prep: Dissolve 10 mg in 1 mL ACN. Inject immediately to prevent hydrolysis in the vial.
Rapid "Acid Check" (Free HBr)
Rationale: Benzyl bromides release HBr upon hydrolysis. This quick test determines if the reagent has degraded significantly.
-
Dissolve 50 mg of the reagent in 2 mL of neutral Acetone-d6 (or standard Acetone).
-
Add 1 drop of wet pH indicator solution (e.g., Methyl Orange or moistened pH paper).
-
Result: Immediate red color indicates significant free HBr concentration (>1%).
-
Action: If positive, the reagent must be washed with cold bicarbonate solution and dried over
before use, or repurified via silica plug filtration.
Handling & Safety (Lachrymator Warning)
Warning: 3,5-Dichloro-2-methylbenzyl bromide is a potent lachrymator and corrosive agent.
-
Engineering Controls: Always handle inside a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate and dilute NaHCO3 to quench the alkylating potential and neutralize acid.
-
Storage: Store at 2-8°C, under Argon/Nitrogen, protected from light.
References
-
PubChem . (2025).[2] Compound Summary: 3,5-Dibromobenzyl bromide (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]
-
Veeprho . (n.d.). Impurity Profile of Benzyl Bromide Reagents. Retrieved from [Link]
Sources
Safety Operating Guide
3,5-Dichloro-2-methylbenzyl bromide proper disposal procedures
Professional Laboratory Guide: Safety, Handling, and Disposal of 3,5-Dichloro-2-methylbenzyl Bromide
In drug development and synthetic organic chemistry, substituted benzyl bromides like 3,5-dichloro-2-methylbenzyl bromide (CAS 1804896-64-7) are highly valued as electrophilic building blocks for installing benzylic protecting groups or bridging molecular scaffolds[1]. However, the very reactivity that makes this compound synthetically useful also makes it a significant occupational hazard.
As an alkylating agent and a potent lachrymator, improper handling or disposal of 3,5-dichloro-2-methylbenzyl bromide poses immediate risks to laboratory personnel and the environment. This guide provides authoritative, step-by-step methodologies for the safe operational handling, spill decontamination, and logistical disposal of this chemical in a professional laboratory setting.
Mechanistic Toxicology and Hazard Profile
To design a self-validating safety protocol, one must first understand the causality behind the chemical's toxicity. Benzyl bromides undergo rapid bimolecular nucleophilic substitution (
Specifically, benzyl bromides are known to aggressively target the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is densely expressed in the sensory neurons of the eyes, respiratory tract, and skin[2]. The chemical covalently modifies reactive cysteine residues within the cytosolic N-terminus of the TRPA1 protein[3]. This covalent binding forces the ion channel open, causing a massive influx of calcium ions (
Because of this mechanism, exposure even to residual vapors from improper disposal can temporarily incapacitate personnel.
Table 1: Chemical Properties & Logistical Safety Data
| Parameter | Specification / Protocol | Rationale |
| Chemical Name | 3,5-Dichloro-2-methylbenzyl bromide | Electrophilic alkylating agent. |
| CAS Number | 1804896-64-7 | Unique identifier for EHS logging[1]. |
| Primary Hazards | Corrosive, Severe Lachrymator, Combustible | Causes severe skin burns and eye damage; respiratory irritant[4]. |
| Required PPE | Fume hood, Neoprene/Nitrile gloves, Goggles | TRPA1 activation occurs via vapor contact with mucous membranes[3]. |
| Incompatible Materials | Strong oxidizers, strong bases, water/moisture | Moisture can cause slow hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas[4]. |
Standard Operating Procedure: Waste Segregation & Disposal
Because 3,5-dichloro-2-methylbenzyl bromide contains three halogen atoms (two chlorines, one bromine), it must strictly be routed through Halogenated Organic Waste streams. Incinerating halogenated organics at low temperatures or in standard facilities can generate highly toxic dioxins and release corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[4][5].
Logistical Disposal Protocol:
-
Segregation: Collect all liquid reaction mother liquors, washes, and fractions containing the compound into a clearly labeled, chemically compatible carboy designated exclusively for Halogenated Organic Waste[5].
-
Solid Waste: Consumables (e.g., pipette tips, silica gel from chromatography, empty reagent vials) contaminated with the compound must be allowed to off-gas inside the fume hood until dry, then double-bagged in a designated solid hazardous waste container[5].
-
Storage: Keep waste containers tightly closed in a cool, dry, well-ventilated area away from direct heat or ignition sources[4].
-
EHS Transfer: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. EHS will route the material to an approved waste disposal plant equipped with high-temperature incinerators and alkaline flue-gas scrubbers (air pollution control equipment) designed to neutralize HBr and HCl emissions[6].
Standard Operating Procedure: Spill Response & Decontamination
In the event of a spill outside of a fume hood, the immediate release of lachrymatory vapors will occur. A rapid, systematic response is required to prevent widespread laboratory contamination.
Step-by-Step Spill Methodology:
-
Evacuation & Ventilation: Immediately alert personnel and evacuate the immediate area. Ensure laboratory ventilation is operating at maximum capacity. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA) or a properly fitted full-face respirator with organic vapor/acid gas cartridges.
-
Containment (No Combustibles): Once properly equipped with PPE, surround the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial dry chemical absorbent[4]. Crucial Causality: Do NOT use paper towels, sawdust, or other combustible materials. Halogenated benzyl compounds can be reactive, and combustible materials fail to suppress the vaporization of the lachrymator[4].
-
Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty plastic or glass wide-mouth container[4][6]. Seal the container tightly.
-
Surface Decontamination: Wash the spill site thoroughly with copious amounts of soap and water[6]. The surfactants in the soap will help lift residual organic material, while the water facilitates slow hydrolysis of trace remaining benzyl bromide into less volatile benzyl alcohol and HBr (which is subsequently diluted).
-
Disposal: Label the sealed container as "Hazardous Spill Cleanup: Contains 3,5-Dichloro-2-methylbenzyl bromide" and submit it to EHS for incineration[6].
Waste Routing Visualization
Caption: Decision tree for the segregation, containment, and logistical disposal of halogenated benzyl bromide waste.
References
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3,5-Dichloro-2-methylbenzyl bromide
This comprehensive guide details the personal protective equipment (PPE) and handling protocols for 3,5-Dichloro-2-methylbenzyl bromide . Due to the specific hazards associated with benzyl bromide derivatives—namely their potent lachrymatory (tear-inducing) properties and high corrosivity—this guide prioritizes barrier protection against alkylating agents and acidic hydrolysis byproducts (HBr).
Hazard Analysis & Risk Assessment
3,5-Dichloro-2-methylbenzyl bromide belongs to the class of substituted benzyl halides . These compounds are powerful electrophiles that alkylate DNA and proteins, leading to severe tissue damage. Upon contact with moisture (in air or on skin), they hydrolyze to release hydrogen bromide (HBr) , a corrosive acid gas.
| Hazard Class | Description | Physiological Effect |
| Lachrymator | Potent eye irritant | Causes immediate, severe tearing, blepharospasm (involuntary eyelid closure), and temporary blindness. |
| Corrosive | Skin/Eye damage (Category 1B/1C) | Causes irreversible chemical burns. The lipophilic nature of the benzyl ring allows rapid skin penetration. |
| Acute Toxicity | Inhalation & Dermal | Inhalation of vapors can cause pulmonary edema. Dermal absorption can lead to systemic toxicity. |
| Sensitizer | Skin Sensitization | Repeated exposure may cause allergic contact dermatitis. |
PPE Selection Matrix
The selection of PPE for this compound is non-negotiable. Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient .
A. Hand Protection (Critical)
Benzyl halides permeate standard nitrile rubber rapidly (often <10 minutes).
-
Primary Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) gloves.
-
Why: These multi-layer laminate gloves provide >4-8 hours of breakthrough time against benzyl halides.
-
-
Secondary Option (Task-Specific): Double Nitrile (only for dexterity-critical tasks <5 mins).
-
Protocol: Wear a disposable nitrile glove under a thicker nitrile or neoprene glove. Change immediately upon any splash.
-
Warning: Do NOT rely on single nitrile gloves.
-
B. Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (Indirect Vented or Non-Vented).
-
Why: Safety glasses do not seal around the eyes. Vapors from lachrymators bypass glasses, causing tears that obscure vision, increasing accident risk.
-
-
Supplement: Face Shield (8-inch minimum) is required when pouring >100 mL or working outside a hood (not recommended).
C. Respiratory Protection
-
Primary Control: All work must be performed in a certified chemical fume hood with the sash at the lowest working height.
-
Secondary (Spills/Maintenance): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Why: The "AG" component neutralizes the HBr byproduct; the "OV" component captures the organic benzyl bromide vapors.
-
Operational Protocol: Safe Handling
Step 1: Preparation
-
Verify Ventilation: Ensure fume hood flow is 80-100 fpm.
-
Prepare Neutralizer: Have a saturated solution of Sodium Bicarbonate (NaHCO₃) or a 5% Sodium Thiosulfate solution ready to neutralize spills or contaminated tools.
-
PPE Donning: Don lab coat, splash goggles, and Silver Shield gloves.
Step 2: Weighing & Transfer
-
Solids: If the compound is solid, weigh inside the fume hood using a balance. If the balance is outside, tare the vial, add solid in the hood, cap tightly, and weigh outside.
-
Liquids: Use a positive-displacement pipette or glass syringe. Avoid needles (risk of injection + chemical burn).
-
Vessel: Use round-bottom flasks with ground glass joints. Avoid open beakers.
Step 3: Reaction Setup
-
Temperature Control: Benzyl bromides can decompose exothermically. Add reagents slowly at low temperature (0°C) if the reaction profile is unknown.
-
Scrubbing: If the reaction generates HBr gas, route the exhaust through a base trap (NaOH solution).
Emergency Response & Disposal
Spill Response Workflow
Do NOT use water on the concentrated chemical (releases HBr gas).
Figure 1: Spill response workflow for lachrymatory benzyl halides.
Waste Disposal
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Quenching (Optional): Small amounts of residue can be quenched by stirring with aqueous ammonia or sodium thiosulfate overnight in a hood (converts alkyl bromide to less toxic amine/thiosulfate).
-
Labeling: clearly mark "Lachrymator" and "Corrosive" on the waste tag.
Summary of Quantitative Data
| Parameter | Specification | Note |
| Glove Material | Silver Shield / 4H (Laminate) | >480 min breakthrough |
| Glove Material | Nitrile (Disposable) | <10 min breakthrough (Splash only) |
| Respirator Filter | OV/AG (Yellow/Olive label) | Organic Vapor + Acid Gas |
| Spill Neutralizer | 5% NaHCO₃ or Na₂S₂O₃ | Neutralizes acidity and alkylating potential |
References
-
National Institutes of Health (NIH) - PubChem. Benzyl Bromide Compound Summary. Available at: [Link]
-
Honeywell Safety Products. Silver Shield® / 4H® Chemical Permeation Guide. Available at: [Link] (Search: Silver Shield Permeation)
-
University of California, Berkeley (EH&S). Standard Operating Procedure: Lachrymators. Available at: [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
